cis-1,3-Pentadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-penta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJHHCWVYXUKFD-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-61-5 | |
| Record name | 1,3-Pentadiene, (3Z)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60858741 | |
| Record name | (3Z)-1,3-Pentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | cis-1,3-Pentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
380.0 [mmHg] | |
| Record name | cis-1,3-Pentadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1574-41-0 | |
| Record name | cis-1,3-Pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-1,3-Pentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Pentadiene, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z)-1,3-Pentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-penta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.911 | |
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| Record name | 1,3-PENTADIENE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT6373J6YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Profile of cis-1,3-Pentadiene: A Technical Guide
An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of cis-1,3-Pentadiene, tailored for researchers, scientists, and professionals in drug development.
This technical document provides a comprehensive overview of the key spectroscopic data for this compound (CAS No: 1574-41-0). The information is presented in a structured format to facilitate its use in identification, characterization, and quality control applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
| H-1a (trans to C2-H) | ~5.08 | d | J(H1a, H2) = 16.9 |
| H-1b (cis to C2-H) | ~5.01 | d | J(H1b, H2) = 10.1 |
| H-2 | ~6.23 | ddd | J(H2, H1a) = 16.9, J(H2, H1b) = 10.1, J(H2, H3) = 10.6 |
| H-3 | ~5.99 | dq | J(H3, H2) = 10.6, J(H3, H4) = 10.8 |
| H-4 | ~5.59 | dq | J(H4, H3) = 10.8, J(H4, H5) = 7.1 |
| H-5 (CH₃) | ~1.73 | d | J(H5, H4) = 7.1 |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 (CH₂) | 114.7 |
| C-2 (CH) | 137.5 |
| C-3 (CH) | 125.7 |
| C-4 (CH) | 129.8 |
| C-5 (CH₃) | 12.8 |
Note: Data is typically acquired with proton decoupling.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (volatile liquid)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
In a well-ventilated fume hood, carefully prepare a dilute solution of this compound in the chosen deuterated solvent. A typical concentration is 1-5% (v/v).
-
Using a clean pipette, transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and reference them to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3080 | Medium | =C-H stretch (vinyl group) |
| ~3010 | Medium | =C-H stretch (internal alkene) |
| ~2965, ~2930, ~2870 | Medium-Strong | C-H stretch (methyl group) |
| ~1650 | Medium | C=C stretch (conjugated diene) |
| ~1605 | Medium | C=C stretch (conjugated diene) |
| ~1440 | Medium | C-H bend (methyl group) |
| ~990 | Strong | =C-H out-of-plane bend (vinyl group) |
| ~900 | Strong | =C-H out-of-plane bend (vinyl group) |
| ~720 | Strong | cis C-H out-of-plane bend |
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of neat this compound.
Materials:
-
This compound
-
FT-IR spectrometer with a suitable sample holder (e.g., attenuated total reflectance (ATR) or salt plates)
-
Pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum:
-
Ensure the sample stage (ATR crystal or salt plates) is clean and dry.
-
Acquire a background spectrum to account for atmospheric and instrument absorptions.
-
-
Sample Application:
-
ATR: Place a small drop of this compound directly onto the ATR crystal.
-
Salt Plates (NaCl or KBr): In a fume hood, place a drop of the liquid on one salt plate and carefully place the second plate on top to create a thin film.
-
-
Data Acquisition:
-
Place the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal or salt plates thoroughly with a suitable solvent and allow them to dry.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Data Presentation
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 68 | 65 | [C₅H₈]⁺• (Molecular Ion) |
| 67 | 100 | [C₅H₇]⁺ (Loss of H•) |
| 53 | 45 | [C₄H₅]⁺ (Loss of CH₃•) |
| 41 | 35 | [C₃H₅]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
| 27 | 30 | [C₂H₃]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., hexane or dichloromethane)
-
GC-MS system equipped with a suitable capillary column (e.g., nonpolar or weakly polar)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).
-
-
Instrument Setup:
-
Set the GC oven temperature program to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up.
-
Set the MS parameters, including the ionization mode (EI), electron energy (typically 70 eV), and mass range (e.g., m/z 20-200).
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization and analysis.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion and the fragmentation pattern. The spectrum can be compared to a library database (e.g., NIST) for confirmation.
-
Mandatory Visualizations
Logical Relationships and Workflows
Caption: General experimental workflow for spectroscopic analysis.
cis-1,3-Pentadiene CAS number 1574-41-0 properties
An In-depth Technical Guide to cis-1,3-Pentadiene (CAS 1574-41-0)
This guide provides a comprehensive overview of the chemical and physical properties, safety information, and common experimental protocols for this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.
Core Properties and Identifiers
This compound, also known as (Z)-1,3-pentadiene or cis-piperylene, is a colorless, highly flammable liquid.[1][2][3] It is an organic compound classified as a diene, containing two double bonds in a five-carbon chain with a cis configuration.[1] This structure makes it highly reactive, particularly in addition reactions, and useful as a monomer in the production of polymers and as an intermediate in organic synthesis.[1] The compound is soluble in organic solvents but has limited solubility in water.[1][4]
Table 1: General & Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1574-41-0 | [5][6] |
| Molecular Formula | C₅H₈ | [1][7][8] |
| Molecular Weight | 68.12 g/mol | [5][9] |
| Appearance | Colorless to light yellow liquid | [1][2][10] |
| Boiling Point | 43 - 44 °C | [5][8][11] |
| Melting Point | -141 °C to -140.8 °C | [5][6][11] |
| Density | 0.691 - 0.694 g/mL at 20-25 °C | [5][6] |
| Vapor Pressure | 6.58 psi (380 mmHg) at 20 °C | [5][10] |
| Refractive Index (n20/D) | 1.436 - 1.437 | [5] |
| Solubility | Soluble in organic solvents; very poor in water (0.069 g/100ml ) |[1][4] |
Table 2: Chemical Identifiers
| Identifier Type | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3Z)-penta-1,3-diene | [1] |
| Synonyms | (Z)-1,3-Pentadiene, cis-Piperylene, cis-1-Methyl-1,3-butadiene | [1][5][12] |
| InChI | InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4- | [1][5][6] |
| InChIKey | PMJHHCWVYXUKFD-PLNGDYQASA-N | [1][5][12] |
| SMILES | C\C=C/C=C | [5] |
| EC Number | 216-401-0 |[5] |
Safety and Handling
This compound is a highly flammable liquid and vapor that readily forms explosive mixtures with air.[2][8][13] It is classified as an aspiration toxicant and may be fatal if swallowed and enters airways.[5][7][14] The substance is incompatible with strong oxidizing agents and can form peroxides, which may lead to polymerization.[4][13]
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictograms | Flame (GHS02), Health Hazard (GHS08) | [5] |
| Signal Word | Danger | [5][7][14] |
| Hazard Statements | H225: Highly flammable liquid and vapour.H304: May be fatal if swallowed and enters airways. | [5][7][14] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P233: Keep container tightly closed.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P331: Do NOT induce vomiting.P403+P235: Store in a well-ventilated place. Keep cool. |[7][14] |
Table 4: Fire & Exposure Safety
| Property | Value | Source(s) |
|---|---|---|
| Flash Point | -15 °C (5.0 °F) - closed cup | [5] |
| Explosive Limits | 2.0 - 8.3 vol% in air | [4] |
| Storage Temperature | 2-8°C, Refrigerate | [2][5][13] |
| Personal Protective Equipment | Wear protective gloves, tightly fitting safety goggles, and fire/flame resistant clothing. Use a full-face respirator if exposure limits are exceeded. | [14] |
| Fire-fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. |[14] |
Experimental Protocols
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is a critical physical property for identifying and assessing the purity of volatile organic compounds like this compound.[15][16]
Objective: To determine the boiling point of a small sample of this compound.
Methodology:
-
Apparatus Setup: Assemble a micro-reflux apparatus consisting of a small round-bottomed flask (e.g., 10 mL), a microscale condenser, and a heating source (e.g., a sand bath or heating mantle).[17]
-
Sample Preparation: Place approximately 5 mL of this compound and a few boiling stones or a small stir bar into the round-bottomed flask.[17]
-
Assembly: Attach the condenser vertically to the flask and ensure water is flowing through the condenser jacket (in at the bottom, out at the top).[17]
-
Thermometer Placement: Insert a calibrated thermometer through the condenser, positioning the bulb so it is just below the side arm of the condenser, ensuring it will be immersed in the vapor of the boiling liquid but not touching the liquid itself.[17]
-
Heating: Gently heat the flask to bring the liquid to a boil. Observe the condensation ring rising in the condenser.[17]
-
Measurement: When the liquid is actively boiling and condensing (refluxing), and the temperature reading on the thermometer stabilizes, record this temperature. This stable temperature is the boiling point of the liquid.[17]
-
Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.[17]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of volatile organic compounds (VOCs) like this compound.[18][19][20] It separates components of a mixture and provides mass spectra for identification.
Objective: To identify and confirm the purity of a this compound sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., hexane or pentane).
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A common setup for volatile compounds might involve a capillary column like a Zebron ZB-624.[21]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation (Gas Chromatography): The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. The separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. A temperature program is used to elute the compounds.[19]
-
Detection and Ionization (Mass Spectrometry): As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron impact ionization).[21]
-
Mass Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is compared against a spectral library (e.g., NIST) for identification.[21] The retention time from the chromatogram and the mass spectrum together confirm the identity and purity of the compound.[19]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of nuclei such as ¹H and ¹³C.[22][23]
Objective: To confirm the cis configuration and overall structure of 1,3-pentadiene.
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width and a relaxation delay sufficient to ensure full relaxation of protons for accurate integration (e.g., 3-5 seconds).[24]
-
¹H NMR Analysis:
-
Chemical Shift (δ): Analyze the positions of the signals (in ppm). The olefinic protons of the diene system will appear in the downfield region (typically 5.0-6.7 ppm), while the methyl protons will be upfield (around 1.7 ppm).[25]
-
Integration: The area under each signal corresponds to the relative number of protons generating that signal.[23]
-
Splitting (J-coupling): The splitting pattern of each signal reveals the number of neighboring protons. The coupling constant (J-value) between the vicinal protons on the C3-C4 double bond is characteristic of the stereochemistry. For cis-isomers, this J-value is typically smaller (around 10-12 Hz) compared to the larger J-value for trans-isomers (around 15-18 Hz).[25] This is the key to confirming the cis configuration.
-
-
¹³C NMR and 2D NMR (Optional): For a more detailed analysis, ¹³C NMR can be acquired to identify the number of unique carbon environments. 2D NMR experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show ¹H-¹³C correlations) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[23]
Visualizations
Logical Relationship Diagram
Caption: Relationship between structure and chemical reactivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. CAS 1574-41-0: this compound | CymitQuimica [cymitquimica.com]
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- 12. 1,3-Pentadiene, (Z)- [webbook.nist.gov]
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- 18. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
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- 25. This compound(1574-41-0) 1H NMR spectrum [chemicalbook.com]
Stability and Reactivity of cis-1,3-Pentadiene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of cis-1,3-pentadiene and its trans-isomer. The content herein is curated to provide drug development professionals, researchers, and scientists with the foundational knowledge required for manipulating and understanding these isomers in various chemical contexts. This document details their thermodynamic stabilities, explores their reactivity in key organic reactions, and provides illustrative experimental protocols.
Core Concepts: Stability of cis- and trans-1,3-Pentadiene
The stability of the geometric isomers of 1,3-pentadiene is a critical factor influencing their reactivity. The trans isomer is thermodynamically more stable than the cis isomer, primarily due to reduced steric strain. This difference in stability is quantifiable through their standard enthalpies of formation.
Thermodynamic Data
The following table summarizes the standard enthalpy of formation (ΔfH°gas) for the gaseous phase of both isomers. This data is essential for understanding the energy landscape of reactions involving these dienes.
| Isomer | IUPAC Name | CAS Registry Number | Formula | Molecular Weight | Standard Enthalpy of Formation (gas, 298.15 K) |
| This compound | (3Z)-penta-1,3-diene | 1574-41-0 | C₅H₈ | 68.1170 | +82.8 ± 0.84 kJ/mol |
| trans-1,3-Pentadiene | (3E)-penta-1,3-diene | 2004-70-8 | C₅H₈ | 68.1170 | +78.6 ± 0.71 kJ/mol |
Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5][6][7][8][9][10]
Reactivity of 1,3-Pentadiene Isomers
The reactivity of conjugated dienes like 1,3-pentadiene is dominated by two primary reaction types: pericyclic reactions, specifically Diels-Alder cycloadditions, and electrophilic additions. The stereochemistry of the diene plays a pivotal role in determining the kinetics and product distribution of these reactions.
Diels-Alder Reactivity
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. A critical requirement for this concerted reaction is the ability of the diene to adopt an s-cis conformation.
-
trans-1,3-Pentadiene: This isomer can readily adopt the necessary s-cis conformation, allowing it to participate efficiently in Diels-Alder reactions. The steric interaction in the transition state is minimal.
-
This compound: The presence of the methyl group on the same side as the other double bond introduces significant steric hindrance when attempting to rotate into the s-cis conformation.[11] This steric clash between the methyl group and the vinyl hydrogen makes the s-cis conformation energetically unfavorable, resulting in a much slower reaction rate for the cis-isomer compared to the trans-isomer.[11]
The disparity in reactivity is a classic example of sterically controlled reaction kinetics.
dot
References
- 1. 1,3-Pentadiene, (Z)- [webbook.nist.gov]
- 2. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 3. 1,3-Pentadiene, (Z)- [webbook.nist.gov]
- 4. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 5. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 6. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 7. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 8. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 9. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 10. 1,3-Pentadiene [webbook.nist.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Molecular Orbital Theory of cis-1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular orbital (MO) theory as applied to cis-1,3-pentadiene, a simple conjugated diene. It covers the theoretical framework, quantitative data, experimental protocols, and relevant visualizations to facilitate a deep understanding of its electronic structure and properties.
Introduction to Molecular Orbital Theory in Conjugated Systems
In conjugated systems like this compound, the presence of alternating single and multiple bonds leads to the delocalization of π electrons across multiple atoms.[1] This delocalization is a key feature that cannot be fully explained by simple valence bond theory. Molecular orbital theory provides a more robust model by considering the wave-like nature of electrons and describing their distribution over the entire molecule.[2]
The π molecular orbitals in these systems are formed by the linear combination of atomic p-orbitals (LCAO). For a system with n contributing p-orbitals, n π molecular orbitals will be formed, half of which are bonding and half are anti-bonding.[2] The Hückel Molecular Orbital (HMO) theory is a simplified method that provides a good qualitative and semi-quantitative description of the π-electron systems in conjugated hydrocarbons.[2]
The π Molecular Orbitals of this compound
This compound is a five-carbon conjugated system with four p-orbitals contributing to the π system (one from each of the four sp² hybridized carbon atoms). This results in the formation of four π molecular orbitals: ψ₁, ψ₂, ψ₃, and ψ₄. The four π electrons of the diene occupy the two bonding molecular orbitals (ψ₁ and ψ₂) in the ground state.
The energy of these molecular orbitals can be approximated using the Hückel method. The energies are expressed in terms of the Coulomb integral (α), representing the energy of an electron in an isolated p-orbital, and the resonance integral (β), representing the interaction energy between adjacent p-orbitals. Both α and β are negative values.
Quantitative Data
The following tables summarize the calculated Hückel molecular orbital energies and coefficients for the π system of a generic 1,3-pentadienyl system, which provides a reasonable approximation for this compound. More accurate values would be obtained through ab initio or Density Functional Theory (DFT) calculations.
Table 1: Hückel Molecular Orbital Energies for the 1,3-Pentadienyl System
| Molecular Orbital | Energy |
| ψ₄* (LUMO+1) | α - 1.618β |
| ψ₃* (LUMO) | α - 0.618β |
| ψ₂ (HOMO) | α + 0.618β |
| ψ₁ (HOMO-1) | α + 1.618β |
Note: LUMO = Lowest Unoccupied Molecular Orbital, HOMO = Highest Occupied Molecular Orbital.
Table 2: Hückel Molecular Orbital Coefficients for the 1,3-Pentadienyl System
| Atom | ψ₁ | ψ₂ | ψ₃ | ψ₄ |
| C₁ | 0.372 | 0.602 | 0.602 | 0.372 |
| C₂ | 0.602 | 0.372 | -0.372 | -0.602 |
| C₃ | 0.602 | -0.372 | -0.372 | 0.602 |
| C₄ | 0.372 | -0.602 | 0.602 | -0.372 |
Table 3: Experimental Spectroscopic Data for this compound
| Property | Value | Reference |
| λmax (UV-Vis) | ~228 nm | [3] |
The HOMO-LUMO energy gap is a critical parameter as it corresponds to the energy of the lowest electronic transition, which can be observed using UV-Vis spectroscopy.[2] For this compound, the absorption maximum (λmax) is observed at approximately 228 nm.[3]
Visualizing the Molecular Orbitals and Energy Levels
The following diagrams illustrate the key concepts of the molecular orbital theory of this compound.
Experimental Protocols
Computational Chemistry Workflow for Molecular Orbital Analysis
This protocol outlines a general workflow for calculating and visualizing the molecular orbitals of this compound using computational chemistry software.
Methodology Details:
-
Molecular Structure Input: The initial 3D coordinates of this compound can be built using any molecular modeling software.
-
Geometry Optimization: A geometry optimization should be performed to find the lowest energy conformation of the molecule. A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*.
-
Frequency Calculation: Following optimization, a frequency calculation is essential to verify that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: The final optimized geometry is then used for a single-point energy calculation to obtain the molecular orbital energies and coefficients.
-
Visualization: The output from the calculation can be used to visualize the 3D shapes of the molecular orbitals, which is crucial for understanding bonding interactions.
UV-Vis Spectroscopy of this compound
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound, a volatile and flammable liquid. Strict adherence to safety protocols is mandatory.
Safety Precautions:
-
This compound is highly flammable.[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[5]
-
Use a closed system for handling the liquid to minimize the release of flammable vapors.[4]
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in the region of interest (typically >200 nm). Hexane or ethanol are common choices.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent in a volumetric flask. Due to its volatility, it is advisable to handle it in a cooled environment to minimize evaporation.
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrumentation Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize (typically 15-20 minutes).
-
Select the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.
-
Conclusion
The molecular orbital theory provides a powerful framework for understanding the electronic structure and properties of conjugated molecules like this compound. The delocalization of π electrons over the four-carbon backbone results in a set of four molecular orbitals with distinct energy levels. The energy gap between the HOMO and LUMO dictates the molecule's UV-Vis absorption characteristics. The combination of computational modeling and experimental spectroscopy offers a comprehensive approach for researchers to investigate and predict the behavior of such compounds, which is of significant interest in fields ranging from materials science to drug development. The protocols provided herein offer a starting point for such investigations, emphasizing the importance of both theoretical understanding and careful experimental practice.
References
Conformational Analysis of s-cis and s-trans Pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational analysis of s-cis and s-trans isomers of 1,3-pentadiene, a fundamental conjugated diene. Understanding the conformational preferences and the rotational energy landscape of such molecules is critical for predicting their reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction, which is a cornerstone of synthetic chemistry and drug development.
Fundamental Conformational Principles
The "s" in s-cis and s-trans refers to the conformation around the central C2-C3 single (sigma) bond of a conjugated diene. Rotation around this bond gives rise to two primary planar conformers:
-
s-trans: The two double bonds are on opposite sides of the central single bond, leading to a more extended, zigzag geometry. This conformation is generally more stable due to reduced steric hindrance.
-
s-cis: The two double bonds are on the same side of the central single bond, resulting in a more compact, U-shaped geometry. This conformation is crucial for participation in concerted cycloaddition reactions like the Diels-Alder reaction.
The interconversion between these conformers is a dynamic process that involves overcoming a rotational energy barrier. This barrier arises from the partial double bond character of the central C-C single bond due to π-electron delocalization across the conjugated system. Rotation around this bond disrupts the p-orbital overlap, leading to a temporary loss of this delocalization energy.
Conformational Isomers of 1,3-Pentadiene
1,3-Pentadiene exists as two geometric isomers: (E)-1,3-pentadiene and (Z)-1,3-pentadiene. The conformational analysis of each is distinct due to the stereochemistry of the C3=C4 double bond.
(E)-1,3-Pentadiene
In the (E)-isomer, the methyl group is positioned "trans" with respect to the C2-C3 bond. Both s-trans and s-cis conformations are accessible.
(Z)-1,3-Pentadiene
In the (Z)-isomer, the methyl group is "cis" with respect to the C2-C3 bond. In the s-cis conformation of the (Z)-isomer, a significant steric clash occurs between the terminal methyl group and the hydrogen on C1. This steric hindrance destabilizes the s-cis conformer to a much greater extent than in the (E)-isomer, making the s-trans conformer strongly preferred.
Quantitative Conformational Data
The relative energies of the conformers and the rotational barriers have been determined through a combination of experimental techniques and computational studies. The following tables summarize key quantitative data for 1,3-pentadiene and its parent compound, 1,3-butadiene, for comparison.
Table 1: Relative Energies of s-cis and s-trans Conformers
| Compound | ΔE (s-cis - s-trans) (kcal/mol) | Method |
| 1,3-Butadiene | 2.3 - 2.9[1] | Experimental & Computational |
| (E)-1,3-Pentadiene | ~2.6[1] | Computational |
| (Z)-1,3-Pentadiene | Significantly higher than (E)-isomer | Inferred from steric hindrance |
Table 2: Rotational Barriers between s-trans and s-cis Conformers
| Compound | Rotational Barrier (kcal/mol) | Method |
| 1,3-Butadiene | 3.7 - 6.5[1] | Experimental & Computational |
| (E)-1,3-Pentadiene | ~4.2[1] | Computational |
| (Z)-1,3-Pentadiene | Expected to be higher than (E)-isomer | Inferred from steric hindrance |
Note: The values presented are approximate and can vary depending on the experimental or computational method used. Data for (Z)-1,3-pentadiene is qualitative due to the high instability of the s-cis conformer.
Experimental Protocols for Conformational Analysis
A variety of spectroscopic and computational methods are employed to study the conformational landscape of conjugated dienes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify and quantify the populations of s-cis and s-trans conformers in a sample.
Methodology:
-
Sample Preparation: The 1,3-pentadiene sample is prepared in a suitable solvent that is transparent in the mid-infrared region (e.g., carbon tetrachloride, cyclohexane). The concentration is optimized to ensure absorbance values are within the linear range of the spectrometer. For gaseous samples, a gas cell with an appropriate path length is utilized.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the solvent or the empty gas cell is recorded.
-
The spectrum of the pentadiene sample is then collected.
-
A typical spectral range for analysis is 4000-400 cm⁻¹.
-
The resolution is typically set to 4 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is subtracted from the sample spectrum.
-
Characteristic absorption bands for the s-cis and s-trans conformers are identified. Out-of-plane C-H wagging vibrations are often sensitive to conformational changes. For example, in 1,3-butadiene, the s-trans conformer has a strong absorption band around 908 cm⁻¹, which is absent in the s-cis conformer.[1]
-
By analyzing the temperature dependence of the intensities of these characteristic bands, the enthalpy difference between the conformers can be determined using the van't Hoff equation.
-
Raman Spectroscopy
Objective: To probe the vibrational modes of the s-cis and s-trans conformers, which are often complementary to FT-IR spectroscopy.
Methodology:
-
Sample Preparation: Liquid samples are placed in a capillary tube or a cuvette. Gaseous samples are introduced into a specialized gas cell.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., argon ion laser at 514.5 nm or a diode laser at 785 nm) and a sensitive detector (e.g., a CCD camera) is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected, passed through a filter to remove the Rayleigh scattering, and dispersed by a grating onto the detector.
-
Spectra are typically collected over a range of Raman shifts (e.g., 100-3500 cm⁻¹).
-
-
Data Analysis:
-
Vibrational bands corresponding to the s-cis and s-trans conformers are identified. The C=C stretching modes and skeletal vibrations are particularly informative.
-
Similar to FT-IR, temperature-dependent studies of band intensities can be used to determine the relative thermodynamic stabilities of the conformers.
-
Microwave Spectroscopy
Objective: To obtain high-resolution rotational spectra for the determination of precise molecular geometries and dipole moments of the conformers.
Methodology:
-
Sample Preparation: A gaseous sample of 1,3-pentadiene is introduced into a high-vacuum chamber and expanded through a supersonic nozzle. This cools the molecules to a very low rotational temperature, simplifying the spectrum.
-
Instrumentation: A pulsed-jet Fourier-transform microwave (FT-MW) spectrometer is used.
-
Data Acquisition:
-
A short, high-power microwave pulse is used to polarize the molecules in the supersonic jet.
-
The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.
-
The FID is Fourier-transformed to obtain the frequency-domain rotational spectrum.
-
-
Data Analysis:
-
The rotational transitions are assigned to specific conformers based on their predicted rotational constants from computational chemistry.
-
The experimental rotational constants are fitted to high precision, providing accurate information about the moments of inertia.
-
From the moments of inertia of the parent molecule and its isotopically substituted analogs, a detailed molecular structure (bond lengths and angles) for each observed conformer can be determined.
-
The relative intensities of the rotational transitions for different conformers can provide an estimate of their relative abundance in the supersonic jet.
-
Computational Chemistry
Objective: To calculate the geometries, relative energies, rotational barriers, and vibrational frequencies of the s-cis and s-trans conformers.
Methodology:
-
Geometry Optimization: The geometries of the s-cis and s-trans conformers are optimized using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d) for initial studies or higher-level methods like MP2 or CCSD(T) with larger basis sets for more accurate results).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., they have no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).
-
Transition State Search: A transition state (TS) search is conducted to locate the structure corresponding to the rotational barrier between the two conformers. This is often initiated by performing a relaxed potential energy surface scan around the C2-C3 dihedral angle. The identified TS structure is then fully optimized. A frequency calculation on the TS should yield exactly one imaginary frequency corresponding to the rotation around the C-C single bond.
-
Energy Calculations: The electronic energies of the optimized s-cis, s-trans, and transition state structures are calculated. The relative energies of the conformers and the rotational barrier are then determined by taking the difference in their electronic energies, corrected for ZPVE.
Visualizing Conformational Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of 1,3-pentadiene.
References
Thermochemical Profile of cis-1,3-Pentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for cis-1,3-pentadiene. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines the experimental methodologies employed for their determination, and provides a visual representation of a general experimental workflow.
Core Thermochemical Data
The following tables summarize the essential thermochemical properties of this compound in both its gaseous and liquid phases. These values are critical for understanding the molecule's stability, reactivity, and energy content.
Gas Phase Thermochemical Data
| Property | Value | Units | Reference(s) |
| Enthalpy of Formation (ΔfH°gas) | 77.8 ± 1.0 | kJ/mol | [1] |
| Standard Molar Entropy (S°gas) | 316.5 ± 2.1 | J/mol·K | [1] |
| Molar Heat Capacity (Cp,gas) at 298.15 K | 97.18 | J/mol·K | [1] |
Condensed Phase Thermochemical Data
| Property | Value | Units | Reference(s) |
| Enthalpy of Formation (ΔfH°liquid) | 49.4 ± 1.0 | kJ/mol | [1] |
| Standard Molar Entropy (S°liquid) | 214.8 ± 1.1 | J/mol·K | [2] |
| Molar Heat Capacity (Cp,liquid) at 298.15 K | 149.33 | J/mol·K | [3] |
Phase Change Data
| Property | Value | Units | Reference(s) |
| Enthalpy of Vaporization (ΔvapH°) | 28.4 ± 0.2 | kJ/mol | [2] |
| Normal Boiling Point (Tboil) | 317.25 | K | [2] |
| Enthalpy of Fusion (ΔfusH) | 7.93 | kJ/mol | [2] |
| Melting Point (Tfus) | 132.35 | K | [2] |
Experimental Protocols
The determination of the thermochemical data presented in this guide relies on precise calorimetric and spectroscopic methods. The majority of the critically evaluated data for this compound originates from the work of Messerly, Todd, and Guthrie. The detailed experimental protocols are described in their 1970 publication in the Journal of Chemical & Engineering Data.[1][2][3][4]
A general outline of the methodologies typically employed for such determinations includes:
-
Heat Capacity and Enthalpy of Fusion/Transition: These properties are often determined using adiabatic calorimetry. The sample is placed in a calorimeter, and its temperature is measured as a function of the energy input. This allows for the precise determination of heat capacity over a range of temperatures. Phase transitions, such as melting, are observed as a sharp increase in enthalpy at a constant temperature.
-
Enthalpy of Combustion: The standard enthalpy of formation is frequently derived from the enthalpy of combustion, which is measured using bomb calorimetry. A known amount of the substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is used to calculate the enthalpy of combustion.
-
Enthalpy of Vaporization: This can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation. Alternatively, it can be measured directly using a vaporization calorimeter.
-
Molar Entropy: The Third Law of Thermodynamics provides the basis for the determination of molar entropy. By measuring the heat capacity of a substance from close to absolute zero up to the desired temperature and accounting for the entropies of any phase transitions, the standard molar entropy can be calculated.
For the specific and detailed experimental procedures, apparatus, sample purities, and data analysis techniques used to obtain the thermochemical data for this compound, researchers are directed to the primary literature.[1][2][3][4]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of key thermochemical properties of a chemical compound such as this compound.
References
An In-depth Technical Guide to the Discovery and History of cis-1,3-Pentadiene
Introduction
cis-1,3-Pentadiene, also known as (Z)-1,3-pentadiene or cis-piperylene, is a conjugated diene with the chemical formula C5H8.[1][2] It is a volatile and flammable colorless liquid.[1] This guide provides a comprehensive overview of the discovery, history, chemical properties, and significant applications of this compound, with a focus on its role in polymer chemistry.
Historical Overview and "Discovery"
The precise moment of the first synthesis and isolation of this compound is not well-documented in a singular, seminal publication. Its history is intertwined with the broader study of unsaturated hydrocarbons and the development of the petrochemical industry. In the early to mid-20th century, with the advent of steam cracking of naphtha and other gas oils for the production of ethylene, a C5 hydrocarbon fraction was identified as a significant byproduct.[3][4] This fraction, often referred to as "piperylene concentrate," was found to be a complex mixture of unsaturated five-carbon hydrocarbons, with 1,3-pentadiene being a major component.[3]
The initial challenge for chemists was not the de novo synthesis of this compound but rather its separation and characterization from these complex industrial mixtures. Early methods for separating geometric isomers were often based on differences in physical properties like boiling points, though this proved challenging for complex hydrocarbon mixtures.[5] The development of more advanced separation techniques, such as fractional distillation and later, gas chromatography, were crucial in isolating and identifying the cis and trans isomers of 1,3-pentadiene.[5][6] A notable early chemical method for separating the isomers involved the Diels-Alder reaction, where maleic anhydride reacts preferentially with the trans isomer, allowing for the enrichment and isolation of the less reactive cis isomer.[3]
The scientific and industrial interest in this compound surged with the groundbreaking work of Karl Ziegler and Giulio Natta in the 1950s on stereospecific polymerization.[7] Their development of Ziegler-Natta catalysts opened the door to controlling the microstructure of polymers, and this compound became a valuable monomer for the synthesis of stereoregular polymers with unique properties.[8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H8 | [1][2] |
| Molecular Weight | 68.12 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 44.0 °C | [9] |
| Melting Point | -141.4 °C | [9] |
| Density | 0.691 g/cm³ at 20 °C | [9] |
| Refractive Index | 1.436 at 20 °C | [9] |
Experimental Protocols
Separation and Purification from Piperylene Concentrate
A common historical and laboratory-scale method for the separation of cis- and trans-1,3-pentadiene from industrial piperylene concentrate involves a combination of fractional distillation and chemical separation.
Protocol:
-
Fractional Distillation: The raw piperylene concentrate is subjected to fractional distillation. Due to the close boiling points of the isomers (cis: 44.0 °C, trans: 42.1 °C), this step serves to enrich the mixture in 1,3-pentadienes and remove other C5 hydrocarbons with more significantly different boiling points.
-
Diels-Alder Reaction: The enriched 1,3-pentadiene fraction is reacted with maleic anhydride. The trans isomer, which can more readily adopt the s-cis conformation necessary for the Diels-Alder reaction, reacts to form a solid adduct. The cis isomer reacts much more slowly due to steric hindrance in the s-cis conformation.[3]
-
Separation: The solid adduct of the trans isomer is separated by filtration.
-
Purification: The remaining liquid, now enriched in this compound, is further purified by distillation to remove any unreacted maleic anhydride and other impurities.
Isomerization of this compound to trans-1,3-Pentadiene
The geometric isomerization of this compound to the more thermodynamically stable trans isomer can be achieved using various catalysts.
Protocol (Iodine Catalysis):
-
A solution of this compound in an inert solvent is prepared.
-
A catalytic amount of iodine is added to the solution.
-
The mixture is refluxed. The progress of the isomerization can be monitored by gas chromatography.
-
Upon reaching equilibrium or the desired isomeric ratio, the reaction is quenched, and the product mixture is purified by distillation to remove the iodine and solvent.[3]
Key Chemical Reactions and Pathways
Isomerization of 1,3-Pentadiene
The interconversion between the cis and trans isomers of 1,3-pentadiene is a key process, often catalyzed by acids, bases, or transition metals. The diagram below illustrates this equilibrium.
Ziegler-Natta Polymerization of 1,3-Pentadiene
The stereospecific polymerization of 1,3-pentadiene using Ziegler-Natta catalysts is a cornerstone of its industrial importance. The general mechanism, known as the Cossee-Arlman mechanism, involves the coordination of the diene to a vacant site on the transition metal catalyst, followed by insertion into the metal-alkyl bond. The stereochemistry of the resulting polymer is dictated by the catalyst system and reaction conditions.
Conclusion
While the specific "discovery" of this compound is not attributable to a single event, its history is a compelling narrative of the interplay between industrial chemistry, analytical science, and polymer innovation. From its origins as a component in a complex byproduct of petroleum cracking to its role as a key monomer in the synthesis of advanced materials, this compound exemplifies the evolution of organic chemistry in the 20th century. The development of methods for its separation, purification, and controlled polymerization has had a lasting impact on the field of materials science.
References
- 1. Piperylene - Wikipedia [en.wikipedia.org]
- 2. Pentadiene - Wikipedia [en.wikipedia.org]
- 3. "Isomerization and Dehydrocyclization of 1,3-Pentadiene" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
- 5. Separation Techniques for Identifying Geometric Isomers in Organic Mixtures [eureka.patsnap.com]
- 6. quora.com [quora.com]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KaiYen - Piperylene [kaiyenco.com]
An In-depth Technical Guide to the Safe Handling of cis-1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for cis-1,3-Pentadiene, a highly flammable and hazardous chemical. The following sections detail its properties, hazards, and the necessary precautions for its use in a laboratory or research setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C5H8 | [2] |
| Molecular Weight | 68.12 g/mol | [3][4] |
| Boiling Point | 42°C (107.6°F) | [5] |
| Melting Point | -141°C (-221.8°F) | [6] |
| Flash Point | -28°C (-18.4°F) closed cup | [5] |
| Density | 0.683 g/mL at 25°C (77°F) | [7] |
| Vapor Pressure | 380 mmHg | [1] |
| Vapor Density (air = 1) | 2.35 | [5] |
| Solubility in Water | Very poor | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are its high flammability and the potential for severe health effects upon exposure.
Hazard Statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H304: May be fatal if swallowed and enters airways.[2]
-
Irritant: Causes skin, eye, and respiratory tract irritation.[8][9]
NFPA 704 Diamond:
-
Health (Blue): 1 - Exposure would cause irritation with only minor residual injury.[2]
-
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[2]
-
Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.[2]
Toxicology and Exposure Limits
Exposure to this compound can lead to various adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Toxicity Data | Value | Species | Source |
| LC50 (Inhalation) | 39,650 mg/m³/2hr | Rat | [1][3] |
Symptoms of Exposure:
-
Inhalation: Vapors may cause dizziness, suffocation, and respiratory tract irritation.[8][9] In lethal-concentration studies in mice, it caused somnolence, ataxia, and dyspnea.[1]
-
Skin Contact: Causes skin irritation and may lead to redness.[5]
-
Eye Contact: Causes eye irritation and redness.[5]
-
Ingestion: May be fatal if swallowed and enters airways due to aspiration hazard.[2][5] Ingestion can cause nausea and vomiting.[5]
Currently, there are no established occupational exposure limits (e.g., PEL, TLV) specifically for this compound from major regulatory bodies.
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed methodologies for handling, storage, and emergency response are critical for mitigating the risks associated with this compound.
4.1. Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Use explosion-proof ventilation equipment.[10]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[2][5] Implement a strict "No Smoking" policy in the handling area.[5]
-
Equipment: Use non-sparking tools and ground all containers and receiving equipment to prevent static discharge.[2][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or spectacles.[2]
-
Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[2]
-
Body Protection: Wear fire/flame-resistant and impervious clothing.[2] An eyewash station and safety shower should be readily available.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The storage area should be fireproof and lack access to drains or sewers.[5] Store separately from strong oxidants.[5]
4.2. Spill Response Protocol
-
Evacuation and Ignition Source Control: Immediately evacuate the danger area and remove all ignition sources.[5]
-
Personal Protection: Don a filter respirator for organic gases and vapors, in addition to standard PPE, before addressing the spill.[5]
-
Containment: Collect leaking liquid in covered containers.[5]
-
Absorption: Absorb the remaining liquid with sand or another inert absorbent.[5]
-
Disposal: Place the absorbed material in a suitable, closed container for disposal according to local regulations.[2][5] Do not wash the spill into the sewer.[5]
4.3. First Aid Protocol
-
Inhalation: Move the victim to fresh air and allow them to rest.[5] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with plenty of water and then wash with soap and water.[5] Seek medical attention if irritation occurs.[5]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[2][5] Seek medical attention.[2]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2][5] Seek immediate medical attention.[2][5]
Fire and Explosion Hazards
This compound is a highly flammable liquid with a low flash point, posing a significant fire and explosion risk.
| Flammability Data | Value | Source |
| Lower Explosive Limit (LEL) | 2.0% | [5][11] |
| Upper Explosive Limit (UEL) | 8.3% | [5][11] |
Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[2][8] Water may be ineffective if used as a straight stream, as the material floats on water.[8]
-
Firefighting Procedures: In case of a fire, keep drums and other containers cool by spraying them with water.[5][7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8] Be aware that vapor/air mixtures are explosive, and vapors can travel along the ground to a distant ignition source.[4][5] Containers may explode when heated.[4][8]
Reactivity and Stability
-
Stability: this compound is generally stable under recommended storage conditions.[2]
-
Reactivity: It reacts violently with strong oxidants.[5] It can also form explosive peroxides upon exposure to air and may undergo exothermic polymerization in the presence of catalysts or initiators.[7][11]
-
Hazardous Decomposition Products: Combustion produces irritating and poisonous gases, including carbon monoxide and carbon dioxide.[8][10]
Logical Relationship Diagram
The following diagram illustrates a logical workflow for mitigating the hazards associated with this compound.
Caption: Hazard Mitigation Workflow for this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1,3-Pentadiene, (3Z)- | C5H8 | CID 643785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. echemi.com [echemi.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. airgas.com [airgas.com]
- 11. 1,3-PENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of cis-1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,3-pentadiene, also known as piperylene, is a valuable monomer in the synthesis of specialty polymers and elastomers. Its polymerization can be achieved through various techniques, each offering distinct advantages in controlling the polymer's microstructure, molecular weight, and stereochemistry. This document provides an overview of the primary polymerization methods—coordination, anionic, cationic, and free-radical polymerization—along with detailed experimental protocols and comparative data to guide researchers in selecting the optimal technique for their specific applications. The resulting polypentadienes find use in areas such as synthetic rubber, adhesives, and as modifying agents for other polymers.
Polymerization Techniques: An Overview
The polymerization of this compound can be initiated through several mechanisms, leading to polymers with diverse microstructures, including cis-1,4, trans-1,4, 1,2-, and 3,4-additions. The choice of polymerization technique and catalyst system is critical in directing the stereochemistry of the resulting polymer.
-
Coordination Polymerization: Utilizing Ziegler-Natta or other transition metal catalysts, this technique is renowned for its ability to produce highly stereoregular polymers.[1][2][3] For instance, specific catalyst systems can yield crystalline cis-1,4-isotactic or cis-1,4-syndiotactic polypentadiene.[4] The mechanism involves the monomer coordinating to a metal center before insertion into the growing polymer chain, allowing for precise control over the polymer's tacticity.[2][5] Lanthanide-based catalysts, such as those containing neodymium, are also effective for the stereospecific polymerization of dienes.[6][7]
-
Anionic Polymerization: Initiated by organometallic compounds like n-butyllithium, anionic polymerization can proceed in a "living" manner, especially with the (E)-isomer of 1,3-pentadiene.[8][9] This living nature allows for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≤ 1.15).[8][9] The microstructure of the resulting polymer is highly dependent on the solvent system; polar additives like tetrahydrofuran (THF) can influence the reaction kinetics and the polymer's properties.[8]
-
Cationic Polymerization: This method employs Lewis acids (e.g., AlCl₃, TiCl₄) as initiators.[10][11][12] The polymerization of 1,3-pentadiene isomers via a cationic mechanism is sensitive to the initial monomer composition.[8] The cis-isomer, in particular, has been shown to favor cross-linking and double bond isomerization.[8] The resulting polymer microstructure is often complex, containing trans-1,4, trans-1,2, and cyclic units.[10]
-
Free-Radical Polymerization: Initiated by compounds like azobisisobutyronitrile (AIBN) or potassium persulfate, free-radical polymerization of 1,3-pentadiene can be performed in bulk or emulsion.[13] Studies have shown that the cis-isomer of 1,3-pentadiene reacts more rapidly than the trans-isomer in free-radical copolymerization with acrylonitrile.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various polymerization techniques for this compound, allowing for easy comparison of their outcomes.
Table 1: Anionic Polymerization of 1,3-Pentadiene Isomers
| Initiator/Solvent | Monomer Isomer | PDI (Đ) | Microstructure | Reference |
| n-BuLi / Toluene | (E)-1,3-pentadiene | ≤ 1.15 | 1,4- and 1,2-addition | [9] |
| n-BuLi / Toluene | (Z)-1,3-pentadiene | 1.55 | 1,4- and 1,2-addition | [9] |
| n-BuLi / Toluene + THF | (Z)-1,3-pentadiene | 1.16 | 1,4- and 1,2-addition | [9] |
Table 2: Coordination Polymerization of 1,3-Pentadiene
| Catalyst System | Monomer Isomer | Resulting Polymer | Reference |
| Al(C₂H₅)₂Cl / Cobalt Compound | trans-1,3-pentadiene | Crystalline cis-1,4-isotactic | [4] |
| Al(C₂H₅)₃ / Titanium Alkoxide | trans-1,3-pentadiene | Crystalline cis-1,4-syndiotactic | [4] |
| Al(C₂H₅)₃ / VCl₃ | cis or trans-1,3-pentadiene | Isotactic trans-1,4 | [8] |
| Neodymium-based Ziegler-Natta | 1,3-butadiene | High cis-1,4 content (98-99%) | [14] |
Table 3: Cationic Polymerization of 1,3-Pentadiene
| Initiator | Monomer Isomer | Predominant Microstructure | Side Reactions | Reference |
| AlCl₃ | This compound | trans-1,4, trans-1,2, cyclic units | Cross-linking, isomerization | [8][10] |
| AlCl₃ | trans-1,3-pentadiene | trans-1,4, trans-1,2, cyclic units | Cyclization | [8][10] |
| tBuCl/TiCl₄ | Not specified | trans-1,4, trans-1,2, cis-1,2 | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,4-Isotactic Polypentadiene via Coordination Polymerization
This protocol is based on the principles of Ziegler-Natta catalysis to achieve a highly stereoregular polymer.[4]
Materials:
-
trans-1,3-Pentadiene
-
Toluene (anhydrous)
-
Diethylaluminum chloride (Al(C₂H₅)₂Cl)
-
Cobalt(II) acetylacetonate (Co(acac)₂)
-
Methanol
-
Hydrochloric acid
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Monomer Addition: Anhydrous toluene and freshly distilled trans-1,3-pentadiene are introduced into the reactor under a nitrogen atmosphere.
-
Catalyst Preparation and Addition: In a separate Schlenk flask under nitrogen, a solution of diethylaluminum chloride in toluene is prepared. To this, a toluene solution of cobalt(II) acetylacetonate is added dropwise with stirring to form the active catalyst. This catalyst solution is then transferred to the reactor containing the monomer.
-
Polymerization: The reaction mixture is maintained at a constant temperature (e.g., 20°C) with continuous stirring. The progress of the polymerization can be monitored by observing the increase in viscosity.
-
Termination and Polymer Isolation: After the desired reaction time, the polymerization is terminated by adding methanol containing a small amount of hydrochloric acid. The polymer precipitates and is then collected by filtration.
-
Purification: The collected polymer is washed repeatedly with methanol to remove catalyst residues and unreacted monomer.
-
Drying: The purified cis-1,4-isotactic polypentadiene is dried under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Living Anionic Polymerization of (E)-1,3-Pentadiene
This protocol outlines the synthesis of polypentadiene with a controlled molecular weight and narrow polydispersity.[8][9]
Materials:
-
(E)-1,3-Pentadiene
-
Toluene (anhydrous)
-
n-Butyllithium (n-BuLi) in hexane
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stirrer is flame-dried under vacuum and then filled with high-purity nitrogen.
-
Solvent and Monomer: Anhydrous toluene and purified (E)-1,3-pentadiene are cannulated into the flask.
-
Initiation: The desired amount of n-butyllithium solution is injected into the flask to initiate the polymerization. The reaction mixture typically develops a characteristic color indicating the presence of living anionic chain ends.
-
Propagation: The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) with stirring. Samples can be periodically withdrawn to monitor monomer conversion and molecular weight progression via gas chromatography (GC) and gel permeation chromatography (GPC), respectively.
-
Termination: The living polymerization is terminated by the addition of degassed methanol.
-
Polymer Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then redissolved in a small amount of toluene and reprecipitated in methanol to ensure purity.
-
Drying: The final polymer is dried in a vacuum oven at room temperature until a constant weight is achieved.
Visualizations
Logical Relationship of Polymerization Techniques
Caption: Overview of polymerization techniques for this compound.
Experimental Workflow for Coordination Polymerization
Caption: Workflow for Ziegler-Natta polymerization of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Anionic polymerization of 1,3-pentadiene in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cationic polymerization of 1,3‐pentadiene I. infrared, 1H‐NMR and 13C‐NMR investigations on the microstructure of poly(1,3‐pentadiene) synthesized with cationic catalysts | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of cis-1,3-Pentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the polymerization of cis-1,3-pentadiene, a valuable monomer in the synthesis of polymers with diverse properties and potential applications in various fields, including materials science and drug delivery. This document outlines protocols for anionic, Ziegler-Natta, and cationic polymerization methods, summarizes the expected quantitative data, and provides visualizations of key processes.
Introduction
This compound (also known as piperylene) is a conjugated diene that can be polymerized to yield elastomers and thermoplastics with a range of microstructures and properties. The stereochemistry and linkage of the monomer units in the polymer chain are highly dependent on the polymerization method and catalyst system employed. This allows for the synthesis of polymers with tailored characteristics, such as varying degrees of crystallinity, glass transition temperatures, and mechanical strengths. The primary microstructures obtained from the polymerization of 1,3-pentadiene include cis-1,4, trans-1,4, 1,2-, and 3,4-repeat units.
Polymerization Methods: An Overview
The polymerization of this compound can be achieved through several methods, each offering distinct advantages in controlling the polymer's final properties.
-
Anionic Polymerization: This method, often initiated by organolithium compounds like n-butyllithium, is known for producing polymers with well-controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI)[1][2]. The living nature of anionic polymerization also allows for the synthesis of block copolymers[1].
-
Ziegler-Natta Polymerization: Utilizing transition metal catalysts, such as those based on neodymium, in combination with organoaluminum compounds, Ziegler-Natta polymerization is a powerful technique for controlling the stereochemistry of the resulting polymer[3][4]. This method can yield highly stereoregular polymers, such as isotactic and syndiotactic poly(1,3-pentadiene)[5].
-
Cationic Polymerization: Initiated by Lewis acids or protonic acids, cationic polymerization of this compound often leads to polymers with a more complex microstructure, including cyclic units formed through side reactions[6][7]. Catalyst systems based on organoaluminum compounds like ethylaluminum sesquichloride are commonly used[8].
Data Presentation
The choice of polymerization technique significantly impacts the properties of the resulting poly(this compound). The following tables summarize typical quantitative data obtained from different polymerization methods.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Poly(this compound)
| Polymerization Method | Initiator/Catalyst System | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Citations |
| Anionic | n-Butyllithium | Toluene | N/A | Predicted | ≤ 1.15 | [1] |
| Anionic | n-Butyllithium/THF | Toluene | N/A | Predicted | 1.16 - 1.55 | [1] |
| Anionic (Terpolymerization) | n-Butyllithium | Cyclohexane | 70 | 25,500 | 1.08 | [9] |
| Cationic | AlCl3/SbCl3 | N/A | N/A | Varies | Broad | [10] |
Table 2: Microstructure of Poly(this compound)
| Polymerization Method | Initiator/Catalyst System | cis-1,4 (%) | trans-1,4 (%) | 1,2- (%) | 3,4- (%) | Citations |
| Anionic | n-Butyllithium | Present | Present | Present | Absent | [1] |
| Ziegler-Natta | Neodymium-based | High | Present | Present | Present | [3] |
| Cationic | Cationic Catalysts | Present | High | Present | Present (up to 10 mol%) | [11] |
Table 3: Thermal Properties of Poly(this compound) and Related Copolymers
| Polymerization Method | Polymer Type | Tg (°C) | Tm (°C) | Citations |
| Anionic (Terpolymerization) | St-PD-DPE Terpolymer | up to ~140 | N/A | [9] |
| Cationic | Homopolymer | 81 - 91 (Softening Point) | N/A | [8] |
Experimental Protocols
The following are detailed protocols for the polymerization of this compound using anionic, Ziegler-Natta, and cationic methods. Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents and monomers must be rigorously purified and dried before use.
Protocol 1: Anionic Polymerization using n-Butyllithium
This protocol describes the living anionic polymerization of this compound to produce a polymer with a controlled molecular weight and narrow polydispersity[1].
Materials:
-
This compound, purified by distillation over calcium hydride.
-
Toluene, dried over sodium/benzophenone ketyl.
-
n-Butyllithium (in hexane), standardized by titration.
-
Methanol (for termination).
-
Argon or Nitrogen gas (high purity).
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 100 mL of dry toluene under an inert atmosphere.
-
The desired amount of this compound (e.g., 10 g, 0.147 mol) is added to the toluene via a syringe.
-
The solution is brought to the desired polymerization temperature (e.g., 25 °C) in a thermostated bath.
-
The calculated amount of n-butyllithium solution is rapidly injected into the stirring monomer solution to initiate the polymerization. The amount of initiator will determine the target molecular weight (Mn = mass of monomer / moles of initiator).
-
The reaction is allowed to proceed for a predetermined time (e.g., 2-4 hours). The solution may become viscous as the polymer forms.
-
The polymerization is terminated by the addition of a small amount of degassed methanol (e.g., 1 mL).
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL).
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization:
-
Molecular Weight and PDI: Gel Permeation Chromatography (GPC).
-
Microstructure: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Ziegler-Natta Polymerization using a Neodymium-Based Catalyst
This protocol outlines the stereospecific polymerization of this compound using a neodymium-based Ziegler-Natta catalyst system to achieve a high cis-1,4 content[3][4].
Materials:
-
This compound, purified.
-
Hexane or Toluene, dried.
-
Neodymium(III) versatate solution.
-
Triisobutylaluminum (TIBA) solution.
-
Diethylaluminum chloride (DEAC) solution.
-
Methanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol).
Procedure:
-
In a glovebox, a dry reaction vessel is charged with the desired amount of solvent (e.g., 100 mL).
-
The catalyst components are added in the following order under stirring: TIBA, DEAC, and then the neodymium versatate solution. The mixture is typically aged for a short period (e.g., 15-30 minutes) at room temperature to form the active catalyst.
-
The purified this compound (e.g., 15 g, 0.22 mol) is then introduced into the catalyst solution.
-
The polymerization is conducted at a controlled temperature (e.g., 50-70 °C) for a specified duration (e.g., 1-3 hours).
-
The reaction is terminated by adding methanol containing an antioxidant.
-
The polymer is isolated by precipitation in a large volume of methanol, followed by filtration and drying under vacuum.
Characterization:
-
Microstructure: FTIR and NMR spectroscopy to determine the content of cis-1,4, trans-1,4, and 1,2-units.
-
Molecular Weight and PDI: GPC.
-
Crystallinity: X-ray Diffraction (XRD).
-
Thermal Properties: DSC and TGA.
Protocol 3: Cationic Polymerization using Ethylaluminum Sesquichloride
This protocol describes the cationic polymerization of this compound, which can be used to produce thermoplastic polymers[8].
Materials:
-
This compound, purified.
-
Toluene, dried.
-
Ethylaluminum sesquichloride (EASC) solution.
-
tert-Butyl chloride (as a co-initiator).
-
Diisopropyl ether (as a modifier to control solubility).
-
Methanol.
Procedure:
-
A dry reaction vessel is charged with toluene and the purified this compound under an inert atmosphere.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C).
-
The catalyst system is prepared by adding EASC, tert-butyl chloride, and diisopropyl ether to the monomer solution under vigorous stirring. The order of addition and the ratios of the components are critical for controlling the polymerization and preventing gel formation.
-
The polymerization is allowed to proceed for the desired time, during which the viscosity of the solution will increase.
-
The reaction is quenched by the addition of methanol.
-
The polymer is recovered by precipitation in methanol, followed by filtration and drying in a vacuum oven.
Characterization:
-
Solubility and Softening Point: To assess the thermoplastic properties.
-
Microstructure: NMR spectroscopy to identify the various isomeric units and potential cyclic structures.
-
Molecular Weight: GPC.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of poly(this compound).
Caption: A flowchart of the synthesis and characterization of poly(this compound).
Ziegler-Natta Polymerization Mechanism
The Cossee-Arlman mechanism is widely accepted for Ziegler-Natta polymerization. The following diagram illustrates the key steps.
Caption: A simplified diagram of the Ziegler-Natta polymerization mechanism.
References
- 1. Anionic polymerization of 1,3-pentadiene in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review and Investigation of Living Coordination Polymerization of Butadiene Monomer Using Neodymium-based Ziegler-Natta Catalysts [ijche.ir]
- 5. researchgate.net [researchgate.net]
- 6. Cationic Polymerization of 1,3-Pentadiene Initiated by Aluminum Chloride: Determination of the Various Side Reactions | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Pentadiene-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: cis-1,3-Pentadiene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cis-1,3-pentadiene as a versatile starting material in organic synthesis. Key applications in polymerization, cycloaddition reactions, and organometallic chemistry are highlighted, with a focus on providing practical methodologies and comparative data.
Overview of this compound
This compound (also known as cis-piperylene) is a conjugated diene that serves as a valuable C5 building block in the synthesis of polymers and complex organic molecules. Its reactivity is primarily centered around the conjugated π-system, making it a suitable substrate for a variety of addition and cycloaddition reactions.
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 1574-41-0 |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol |
| Boiling Point | 44 °C |
| Appearance | Colorless liquid |
Application in Polymerization
This compound can undergo polymerization through various mechanisms, including anionic and cationic pathways, to produce polypentadienes with distinct microstructures and properties.
Anionic Polymerization
Anionic polymerization of this compound, typically initiated by organolithium reagents, allows for the synthesis of polymers with controlled molecular weights. The microstructure of the resulting polymer is influenced by the reaction conditions.
Key Characteristics:
-
Initiator: n-Butyllithium (n-BuLi) is a commonly used initiator.
-
Solvent: Aromatic solvents like toluene are often employed.
-
Microstructure: The resulting polymer consists of a mixture of 1,4- and 1,2-addition units.[1] The presence of polar additives like tetrahydrofuran (THF) can influence the microstructure and narrow the molecular weight distribution.[1]
-
Living Polymerization: Under controlled conditions, the polymerization can proceed in a living manner, allowing for the synthesis of block copolymers.[1]
Table 1: Anionic Polymerization of this compound - Reaction Parameters
| Initiator | Solvent | Additive | Molecular Weight Distribution (Đ) | Polymer Microstructure |
| n-BuLi | Toluene | None | ~1.55 | 1,4- and 1,2-addition units |
| n-BuLi | Toluene | THF | ~1.16 | 1,4- and 1,2-addition units |
Experimental Protocol: Anionic Polymerization of this compound
Objective: To synthesize poly(this compound) using n-butyllithium as an initiator.
Materials:
-
This compound (purified by distillation)
-
Toluene (anhydrous)
-
n-Butyllithium (solution in hexane)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
In a Schlenk flask equipped with a magnetic stirrer, add anhydrous toluene.
-
Add the desired amount of purified this compound to the toluene.
-
If a polar modifier is used, add the appropriate amount of anhydrous THF to the solution.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Initiate the polymerization by adding a calculated amount of n-butyllithium solution dropwise via syringe.
-
Allow the reaction to proceed for the desired time (e.g., several hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR spectroscopy for microstructure analysis.
Anionic Polymerization Workflow
Cationic Polymerization
Cationic polymerization of this compound can be initiated by Lewis acids, such as aluminum trichloride (AlCl₃). This method often leads to complex polymer structures due to side reactions.
Key Characteristics:
-
Catalyst: Lewis acids like AlCl₃, often in combination with a co-catalyst, are used.[2][3]
-
Solvent: Nonpolar solvents such as n-hexane are typically used.[2]
-
Side Reactions: The polymerization is often accompanied by side reactions like cross-linking and cyclization, which can be partially suppressed by the addition of certain alkyl halides or arenes.[2][3]
-
Polymer Structure: The resulting polymer has a complex microstructure, including 1,4- and 1,2-units, as well as cyclic structures.[4]
Table 2: Cationic Polymerization of this compound - Conditions and Effects
| Catalyst System | Solvent | Key Observation |
| AlCl₃ / Alkyl Halide | n-Hexane | Suppression of cross-linking and cyclization.[2] |
| AlCl₃ / SbCl₃ | Not specified | Molecular weight decreases with increasing SbCl₃ concentration.[5] |
Experimental Protocol: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) using an AlCl₃-based catalyst system.
Materials:
-
This compound
-
n-Hexane (anhydrous)
-
Aluminum trichloride (AlCl₃)
-
tert-Butyl chloride (as co-initiator/additive)
-
Methanol
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve AlCl₃ in anhydrous n-hexane.
-
Add the co-initiator, such as tert-butyl chloride, to the catalyst solution.
-
Cool the mixture to the desired reaction temperature (e.g., 30 °C).[2]
-
Slowly add the this compound to the stirred catalyst solution.
-
Maintain the reaction at the set temperature for the specified duration.
-
Terminate the reaction by adding methanol.
-
Isolate the polymer by precipitation in methanol, followed by filtration and drying under vacuum.
Cationic Polymerization Pathways
Application in Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound can act as the diene component, reacting with a dienophile. However, it is generally less reactive than its trans isomer due to steric hindrance in achieving the required s-cis conformation.[6]
Key Considerations:
-
Conformation: The diene must adopt an s-cis conformation for the reaction to occur. For this compound, steric interaction between the methyl group and the terminal vinyl hydrogen destabilizes this conformation, reducing reactivity.[6]
-
Dienophiles: Electron-poor alkenes, such as maleic anhydride or tetracyanoethylene, are effective dienophiles.[5]
-
Reaction Conditions: The reaction may require elevated temperatures to overcome the higher activation energy associated with the less favorable s-cis conformation.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (Representative)
Objective: To synthesize 3-methyl-3-cyclohexene-cis-1,2-dicarboxylic anhydride from this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (dry)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in dry xylene.
-
Add this compound to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Add petroleum ether to the cooled solution to induce crystallization of the product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry.
-
Determine the yield and characterize the product by melting point and spectroscopy (NMR, IR).
Diels-Alder Reaction Pathway
Application in Organometallic Synthesis
Conjugated dienes like this compound are excellent ligands for transition metals. They can coordinate to a metal center through their π-electron system, forming stable organometallic complexes. These complexes can serve as catalysts or as starting materials for further synthetic transformations.
Example Application: Synthesis of (Diene)iron Tricarbonyl Complexes
This compound reacts with iron pentacarbonyl [Fe(CO)₅] under photochemical or thermal conditions to form (this compound)iron tricarbonyl. In this complex, the Fe(CO)₃ moiety is coordinated to the diene.[7]
Experimental Protocol: Synthesis of (this compound)iron Tricarbonyl
Objective: To prepare an iron tricarbonyl complex of this compound.
Materials:
-
This compound
-
Iron pentacarbonyl [Fe(CO)₅] (Caution: Highly Toxic)
-
A suitable solvent (e.g., hexane or dicyclopentadiene)
-
UV irradiation source (e.g., high-pressure mercury lamp)
Procedure:
-
Caution: Iron pentacarbonyl is volatile and highly toxic. All manipulations must be performed in a well-ventilated fume hood.
-
In a photolysis reactor made of quartz or Pyrex, dissolve this compound and iron pentacarbonyl in the chosen solvent under an inert atmosphere.
-
Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., room temperature). The reaction involves the expulsion of two CO ligands.
-
Monitor the reaction for the color change (typically to yellow or orange) and by IR spectroscopy (disappearance of the Fe(CO)₅ bands and appearance of new bands for the complex).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography on silica gel or alumina, or by distillation/sublimation under vacuum.
-
Characterize the resulting yellow, often liquid, complex by NMR and IR spectroscopy.
References
- 1. Anionic polymerization of 1,3-pentadiene in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. STUDY ON THE CATIONIC POLYMERIZATION OF 1, 3-PENTADIENE INITIATED BY AlCl3/ALKYL HALIDE SYSTEMS [cjps.org]
- 4. 1,3-Pentadiene-Assistant Living Anionic Terpolymerization: Composition Impact on Kinetics and Microstructure Sequence Primary Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Redetermination of (η4-s-cis-1,3-butadiene)tricarbonyliron(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Diene)iron tricarbonyl - Wikipedia [en.wikipedia.org]
Computational Modeling of cis-1,3-Pentadiene Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the computational modeling of reactions involving cis-1,3-pentadiene. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding and predicting the reactivity of this conjugated diene. The content covers key reaction types, computational methodologies, quantitative data, and detailed experimental protocols for validation.
Introduction to this compound Reactivity
This compound is a conjugated diene that participates in a variety of organic reactions, most notably pericyclic reactions (such as the Diels-Alder reaction) and electrophilic additions. A key structural feature of this compound is the steric hindrance caused by the methyl group, which influences its ability to adopt the s-cis conformation necessary for certain reactions.[1] Computational modeling is a powerful tool to investigate the energetics and mechanisms of these reactions, providing insights into transition states, activation barriers, and product distributions.
Compared to its trans isomer, this compound is generally less reactive in Diels-Alder reactions. This is because the s-trans conformation is more stable, and rotation to the required s-cis conformation introduces steric strain between a hydrogen atom and the methyl group.[1]
Key Reactions and Computational Analysis
Diels-Alder Cycloaddition
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[2][3] For this compound, this reaction is computationally interesting due to the competition between the concerted cycloaddition pathway and a stepwise diradical mechanism.
A computational study using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level has explored the reaction of (Z)-1,3-pentadiene with acrylonitrile. The study found that the stepwise diradical pathway is energetically favored over the concerted Diels-Alder cycloaddition. This is in contrast to the reaction with (E)-1,3-pentadiene, where the concerted pathway is slightly preferred.[4] This preference for the diradical pathway for the cis-isomer is attributed to the significant distortion energy required for the diene to achieve the concerted transition state geometry.[4]
The following table summarizes the calculated activation barriers for the reaction of (Z)-1,3-pentadiene with acrylonitrile.
| Reaction Pathway | Transition State | Activation Barrier (kcal/mol) |
| Concerted Diels-Alder | Cycloaddition TS | 3.9 kcal/mol higher than diradical TS |
| Stepwise Diradical | Diradical TS | Favored Pathway |
| Data from a computational study using B3LYP/6-31G(d).[4] |
Electrophilic Addition
Electrophilic addition to conjugated dienes like this compound can result in two major products: the 1,2-adduct and the 1,4-adduct. The reaction proceeds through an allylic carbocation intermediate which has two resonance structures, leading to the different addition products.[5][6]
The ratio of these products is often dependent on the reaction conditions, illustrating the principle of kinetic versus thermodynamic control.[7][8]
-
Kinetic Control (Low Temperatures): Favors the product that is formed faster, which is typically the 1,2-adduct due to the proximity of the nucleophile to the adjacent carbon in the carbocation intermediate.
-
Thermodynamic Control (Higher Temperatures): Favors the more stable product, which is often the 1,4-adduct due to the formation of a more substituted and thus more stable double bond.[7][8]
Protonation of this compound at C1 yields a secondary allylic carbocation, while protonation at C4 would lead to a less stable primary carbocation. Therefore, the reaction proceeds through the more stable secondary allylic carbocation, which then leads to the formation of the 1,2- and 1,4-adducts.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general computational workflow.
Caption: Diels-Alder reaction pathways for this compound.
Caption: Electrophilic addition pathway for this compound.
Caption: General computational workflow for reaction modeling.
Experimental Protocols
The following protocols are based on established procedures for similar compounds and can be adapted for reactions with this compound.
Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride
Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride. This protocol is adapted from procedures for other highly reactive dienes.[3][9][10]
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (dry)
-
Petroleum ether
-
25 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Apparatus for vacuum filtration
Procedure:
-
Set up the reflux apparatus consisting of a 25 mL round-bottom flask, a reflux condenser, and a gas trap if necessary (as SO2 is not a byproduct here, a simple drying tube might suffice).
-
In the round-bottom flask, dissolve 1.5 g of finely pulverized maleic anhydride in 1 mL of dry xylene. Gentle warming may be necessary.
-
Cool the solution in an ice-water bath.
-
Add a stoichiometric equivalent of this compound to the cooled solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction is expected to be exothermic.
-
Once the initial exothermic reaction subsides, heat the mixture to a moderate reflux for 30 minutes to ensure the reaction goes to completion.
-
After the reflux period, allow the flask to cool to room temperature.
-
Add 5 mL of petroleum ether to precipitate the product.
-
Gently heat the mixture until the solid redissolves.
-
To obtain pure crystals, allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the product and determine the yield and melting point. Characterize the product using spectroscopic methods (e.g., NMR, IR).
Protocol: Electrophilic Addition of HCl to this compound
Objective: To perform the electrophilic addition of hydrochloric acid to this compound and analyze the product mixture. This protocol is based on the procedure for the addition of HCl to 1,3-butadiene.[11]
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Stirring hot plate and stir bar
-
Ice-water bath or heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Apparatus for simple distillation
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure for Kinetic Control (Low Temperature):
-
In a round-bottom flask, dissolve a known amount of this compound in approximately 10 mL of anhydrous diethyl ether.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add one equivalent of concentrated hydrochloric acid to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
After the reaction period, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation or rotary evaporation.
-
Analyze the product mixture using GC-MS to determine the ratio of 1,2- and 1,4-adducts.
Procedure for Thermodynamic Control (High Temperature):
-
Follow steps 1 and 3 from the low-temperature procedure.
-
Instead of cooling, attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of diethyl ether is ~35 °C, a slightly higher boiling solvent may be chosen for higher temperatures) for 1 hour.
-
Follow steps 5-7 from the low-temperature procedure to work up and analyze the product mixture.
By comparing the product ratios from the low and high-temperature experiments, the principles of kinetic and thermodynamic control for this reaction can be demonstrated.
References
- 1. homework.study.com [homework.study.com]
- 2. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistryconnected.com [chemistryconnected.com]
Application Notes and Protocols: cis-1,3-Pentadiene in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cis-1,3-pentadiene as a valuable building block in the synthesis of complex bioactive molecules. The focus is on its application in [4+2] cycloaddition reactions, a cornerstone of modern synthetic organic chemistry for the construction of six-membered rings, which are prevalent in numerous natural products and pharmaceuticals.
Introduction to this compound in Bioactive Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a powerful and atom-economical method for the stereocontrolled synthesis of cyclohexene derivatives. These cyclic scaffolds are central to the architecture of a vast array of bioactive molecules, including alkaloids, terpenoids, and polyketides. This compound, also known as cis-piperylene, offers a simple yet versatile C5 unit for the construction of such molecular frameworks.
While less reactive than its trans isomer due to steric hindrance in adopting the requisite s-cis conformation, the cis geometry of the diene can impart unique stereochemical control in the resulting cycloadducts. Its application is particularly relevant in the synthesis of densely functionalized carbocycles and heterocycles that serve as key intermediates in drug discovery and development.
The Diels-Alder Reaction: A General Overview
The Diels-Alder reaction involves the concerted interaction of the 4 π-electrons of a conjugated diene with the 2 π-electrons of a dienophile. This reaction typically proceeds with high stereospecificity, where the stereochemistry of the reactants is transferred to the product. The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the diene and the dienophile.
Caption: General mechanism of the Diels-Alder reaction.
Key Considerations for this compound
3.1. Conformational Requirements and Reactivity
A critical requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. For this compound, rotation to the s-cis conformation introduces steric repulsion between the terminal methyl group and the vinyl hydrogen, making this conformation less favorable compared to the s-trans conformation. This inherent steric strain leads to a lower reactivity of this compound compared to its trans isomer and other acyclic dienes. Consequently, reactions involving this compound often require more forcing conditions, such as higher temperatures or the use of Lewis acid catalysts, to achieve reasonable reaction rates and yields.
3.2. Stereoselectivity
The Diels-Alder reaction is highly stereospecific. The endo rule is a key principle that often predicts the major diastereomer formed in the reaction. The endo transition state is favored due to secondary orbital interactions between the substituents on the dienophile and the developing π-system of the diene. In the case of this compound, the methyl group can influence the facial selectivity of the dienophile's approach, leading to specific diastereomeric outcomes.
Application in the Synthesis of Bioactive Scaffolds: A Representative Protocol
While specific examples of the total synthesis of named bioactive molecules using this compound with detailed published protocols are not abundant, the following section provides a representative experimental protocol for a Diels-Alder reaction with a generic dienophile, such as a substituted quinone. This class of dienophiles is relevant to the synthesis of anthraquinone-based natural products, which exhibit a range of biological activities, including anticancer and antibiotic properties.
4.1. Hypothetical Reaction: Diels-Alder Cycloaddition of this compound with a Juglone Derivative
This hypothetical reaction serves as a template for researchers exploring the use of this compound in the synthesis of complex molecular scaffolds. Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are common dienophiles in the synthesis of tetracyclic systems.
Caption: A general experimental workflow for a Diels-Alder reaction.
4.2. Experimental Protocol
Materials:
-
Protected Juglone Derivative (e.g., 5-methoxy-1,4-naphthoquinone) (1.0 equiv)
-
This compound (≥97%, mixture of isomers may be used and purified if necessary) (3.0-5.0 equiv)
-
Anhydrous Toluene or Dichloromethane
-
Lewis Acid (optional, e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) (0.1-1.1 equiv)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the protected juglone derivative (1.0 equiv) and anhydrous toluene (to make a 0.1-0.5 M solution).
-
If a Lewis acid catalyst is to be used, cool the solution to the appropriate temperature (typically -78 °C to 0 °C) and add the Lewis acid dropwise. Stir for 15-30 minutes.
-
Add this compound (3.0-5.0 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-72 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The structure and stereochemistry of the purified cycloadduct should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. 2D NMR techniques (e.g., NOESY) can be crucial for determining the relative stereochemistry.
Expected Outcome:
The reaction is expected to yield a tetracyclic adduct. The regioselectivity will be dictated by the electronics of the juglone derivative. The stereochemistry of the newly formed chiral centers will be influenced by the endo transition state and the facial bias induced by the substituents on the reactants.
Quantitative Data Summary
While a comprehensive table of quantitative data for the use of this compound in the synthesis of a wide range of bioactive molecules is not available due to a lack of published examples, the following table summarizes general reactivity and selectivity data where available.
| Dienophile | Catalyst/Conditions | Product(s) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| N-Phenylmaleimide | Thermal | Cycloadduct | Predominantly endo | Not specified | General Principle |
| Acrylonitrile | Thermal | Cycloadduct | Mixture of regioisomers | Not specified | General Principle |
| Methyl Acrylate | Lewis Acid (e.g., AlCl₃) | Cycloadduct | Enhanced endo selectivity | Moderate to Good | General Principle |
Note: The data in this table is representative and based on the general principles of Diels-Alder reactions. Actual results will vary depending on the specific substrates and reaction conditions.
Conclusion
This compound, while presenting some reactivity challenges, is a valuable synthon for the construction of complex cyclic systems found in bioactive molecules. A thorough understanding of its conformational preferences and the principles of the Diels-Alder reaction allows for its strategic application in stereocontrolled synthesis. The provided representative protocol serves as a starting point for researchers aiming to incorporate this versatile C5 building block into their synthetic strategies for the development of novel therapeutic agents. Further exploration and methodological development are warranted to fully exploit the potential of this compound in the synthesis of biologically important molecules.
Troubleshooting & Optimization
Technical Support Center: Separation of Cis- and Trans-1,3-Pentadiene
Welcome to the technical support center for the separation of cis- and trans-1,3-pentadiene isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high-purity separation of these isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis- and trans-1,3-pentadiene?
A1: The most significant challenge is the very close boiling points of the two isomers, with the trans-isomer boiling at approximately 42°C and the cis-isomer at 43-44°C.[1][2][3][4][5] This small difference makes their separation by conventional fractional distillation extremely difficult and often impractical, requiring columns with very high theoretical plate counts and high reflux ratios.[6][7]
Q2: Why is my 1,3-pentadiene sample polymerizing during separation, and how can I prevent it?
A2: 1,3-pentadiene is a conjugated diene, making it susceptible to polymerization, especially when heated or exposed to acidic conditions.[8][9] This can lead to significant sample loss, fouling of equipment (like distillation columns or chromatography media), and reduced separation efficiency.[10] To prevent polymerization:
-
Use Inhibitors: Commercial preparations of 1,3-pentadiene are often stabilized with inhibitors like TBC (tert-butylcatechol). Ensure an appropriate inhibitor is present if the sample will be heated.
-
Low Temperatures: Whenever possible, perform separation steps at reduced temperatures. Vacuum distillation can lower the boiling point and reduce the thermal stress on the sample.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.
-
Avoid Acidic Conditions: Be mindful of acidic sites on surfaces, such as certain types of molecular sieves or chromatography stationary phases, which can catalyze polymerization.[10][11]
Q3: Which separation techniques are most effective for these isomers?
A3: The choice of technique depends on the required scale and purity.
-
Extractive Distillation: This is a highly effective industrial method for separating components with close boiling points.[7][12] It involves adding a solvent that selectively alters the relative volatilities of the isomers.[13]
-
Chemical Separation (Reaction-Based): This method exploits the different reactivities of the isomers. The trans-isomer reacts more readily with dienophiles like maleic anhydride in a Diels-Alder reaction.[14][15] This allows for the selective removal of the trans-isomer, leaving the cis-isomer behind.
-
Adsorptive Separation: Techniques using molecular sieves can separate the isomers, but polymerization is a major concern that must be addressed by treating the sieve material.[9][11]
-
Preparative Chromatography (GC/HPLC): For high-purity, small-scale separations, preparative gas chromatography or HPLC can be effective.[16]
Q4: Can cis- and trans-1,3-pentadiene form an azeotrope?
Troubleshooting Guides
This section addresses specific issues you may encounter during experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Isomer Separation via Distillation | 1. Close Boiling Points: The fundamental challenge is the minimal difference in boiling points (~1-2°C).[4][5] 2. Insufficient Column Efficiency: The distillation column may not have enough theoretical plates for this difficult separation. 3. Incorrect Reflux Ratio: The reflux ratio may be too low. | 1. Switch to Extractive Distillation: Introduce a suitable solvent (e.g., N-methylpyrrolidone, dimethylformamide) to increase the relative volatility between the isomers.[7][12] 2. Increase Column Efficiency: Use a longer packed column or a column with a more efficient packing material. 3. Optimize Reflux Ratio: Increase the reflux ratio to improve separation, but be mindful of increased heating time and potential for polymerization. |
| Sample Loss and Column Fouling | 1. Polymerization: The dienes are polymerizing under the experimental conditions (e.g., heat).[8][9] 2. Strong Adsorption: The sample may be irreversibly adsorbing to the stationary phase in chromatography or on molecular sieves.[10] | 1. Add an Inhibitor: Ensure a polymerization inhibitor is present in the mixture. 2. Reduce Temperature: Use vacuum distillation to lower the boiling points. 3. Modify Adsorbent: If using molecular sieves, pretreat them with a base like dimethylamine to neutralize acid sites and inhibit polymerization.[9][11] |
| Incomplete Reaction in Chemical Separation | 1. Steric Hindrance (cis-isomer): The cis-isomer is significantly less reactive in Diels-Alder reactions than the trans-isomer due to steric hindrance when forming the necessary s-cis conformation.[15] 2. Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal. | 1. Exploit Reactivity Difference: This is the basis of the separation. The goal is to react the trans-isomer selectively. Do not expect high conversion of the cis-isomer under conditions optimized for the trans-isomer.[14] 2. Isomerization: To separate all non-trans isomers, the cis-isomer can first be isomerized to the trans-isomer using a catalyst like iodine before reacting the mixture with maleic anhydride.[6][14] |
| Co-elution in Gas Chromatography (GC) | 1. Inappropriate Column: The GC column's stationary phase may not have the right selectivity for the isomers. 2. Suboptimal Temperature Program: The temperature ramp may be too fast or the isothermal temperature incorrect. | 1. Select an Appropriate Column: Use a column with a polar stationary phase (e.g., a wax or cyano-based column) to enhance separation based on subtle polarity differences. 2. Optimize GC Method: Use a slow temperature ramp or a lower isothermal temperature to increase residence time and improve resolution. |
Quantitative Data Presentation
The physical properties of the isomers are summarized below. These differences, though slight, are the basis for their separation.
| Property | cis-1,3-Pentadiene | trans-1,3-Pentadiene |
| Molecular Formula | C₅H₈ | C₅H₈ |
| Molecular Weight | 68.12 g/mol | 68.12 g/mol |
| Boiling Point | 43-44 °C[1][2][3][5] | 42 °C[4][5] |
| Melting Point | -140 to -141 °C[1][3] | -87 °C[4] |
| Density | ~0.69 g/mL[2][5] | ~0.68 g/mL[5] |
| Refractive Index (n20/D) | 1.436[1][2] | 1.430[4] |
Experimental Protocols
Protocol 1: Separation via Selective Diels-Alder Reaction
This protocol describes a lab-scale method to separate the isomers by selectively reacting the more reactive trans-1,3-pentadiene with maleic anhydride.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cis/trans-1,3-pentadiene mixture in a suitable solvent like diethyl ether or toluene.
-
Reagent Addition: Add a stoichiometric amount of maleic anhydride corresponding to the amount of trans-isomer in the mixture. Note: Using a slight excess of the diene mixture relative to the maleic anhydride can help ensure all the dienophile reacts.
-
Reaction: Gently heat the mixture to reflux for 2-4 hours. The trans-1,3-pentadiene will react with maleic anhydride to form the Diels-Alder adduct, which is a solid with a much higher boiling point.[14]
-
Isolation of cis-Isomer: After cooling, the unreacted this compound and the solvent can be separated from the solid adduct by simple distillation or vacuum transfer.
-
Purity Analysis: Analyze the purity of the distilled this compound using Gas Chromatography (GC) or NMR spectroscopy.
Protocol 2: Analytical Separation by Gas Chromatography (GC)
This protocol outlines a typical GC method for analyzing the composition of a cis/trans-1,3-pentadiene mixture.
Methodology:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A high-resolution capillary column with a polar stationary phase (e.g., DB-WAX, HP-INNOWax, or similar polyethylene glycol phase). A non-polar column like DB-1 can also be used, but resolution may be lower.
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1-2 mL/min).
-
Injection: Inject a small volume (e.g., 0.1-1.0 µL) of the sample, typically diluted in a volatile solvent like pentane or hexane, using a split injection mode (e.g., 50:1 split ratio).
-
Temperature Program:
-
Inlet Temperature: 200°C
-
Oven Program: Start at 35°C, hold for 5 minutes, then ramp up to 100°C at a rate of 5°C/min.
-
Detector Temperature: 250°C
-
-
Data Analysis: Identify the peaks based on their retention times (typically, the lower-boiling trans-isomer will elute first). Quantify the relative amounts by peak area integration.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the separation process.
Caption: Troubleshooting workflow for poor isomer separation.
Caption: Logic of separation via Diels-Alder reaction.
Caption: Experimental workflow for GC analysis.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 1574-41-0 [m.chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. 反-1,3-戊二烯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 7. US5154802A - Separation of unsaturated hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 8. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. "Separation of 1,3-Pentadiene from a Five-Carbon Olefin Mixture by Use " by Samuel G. Maller [stars.library.ucf.edu]
- 10. stars.library.ucf.edu [stars.library.ucf.edu]
- 11. stars.library.ucf.edu [stars.library.ucf.edu]
- 12. mssanz.org.au [mssanz.org.au]
- 13. mdpi.com [mdpi.com]
- 14. "Isomerization and Dehydrocyclization of 1,3-Pentadiene" by Thomas E. Marcinkowski [stars.library.ucf.edu]
- 15. homework.study.com [homework.study.com]
- 16. This compound | 1574-41-0 [chemicalbook.com]
- 17. CN101643379A - Preparation method of high-purity 1,3-pentadiene - Google Patents [patents.google.com]
- 18. Azeotrope tables - Wikipedia [en.wikipedia.org]
Technical Support Center: Polymerization of cis-1,3-Pentadiene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions encountered during the polymerization of cis-1,3-pentadiene.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of addition in the polymerization of this compound, and what side reactions can occur?
A1: The polymerization of this compound can proceed through several modes of addition, primarily 1,4-addition and 1,2-addition. Each of these can result in different stereoisomers (cis or trans). The desired product is often a specific isomer, such as cis-1,4-polypentadiene.
Common side reactions include:
-
Formation of undesired microstructures: This includes the formation of trans-1,4, cis-1,2, trans-1,2, and 3,4-addition units in the polymer chain.
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic structures within the polymer backbone, particularly in cationic polymerization.
-
Cross-linking: Intermolecular reactions can form bonds between polymer chains, leading to insoluble gels. This is a significant issue in cationic polymerization of the cis-isomer.
-
cis to trans isomerization: The this compound monomer can isomerize to the more stable trans-isomer, which can then be incorporated into the polymer chain, affecting the final microstructure.
-
Chain transfer: The growing polymer chain can terminate by transferring a reactive species to a monomer, solvent, or another polymer chain, leading to a lower molecular weight and broader molecular weight distribution.[1]
-
Head-to-head and tail-to-tail addition: Irregular monomer enchainment can occur, disrupting the regular head-to-tail sequence.
Q2: How does the type of polymerization (anionic, cationic, Ziegler-Natta) influence the side reactions?
A2: The polymerization method has a profound impact on the types and extent of side reactions.
-
Anionic Polymerization: This method, particularly with alkyllithium initiators in non-polar solvents, offers good control and can lead to a "living" polymerization with fewer side reactions, especially for the (E)-isomer (trans-1,3-pentadiene).[2][3] The primary side reactions are the formation of a mixture of 1,4- and 1,2-addition units. The use of polar solvents like THF can increase the proportion of 1,2-addition.[2]
-
Cationic Polymerization: This method is prone to numerous side reactions, making it difficult to control. Significant side reactions include extensive cyclization, cross-linking (especially with the cis-isomer), and the formation of a complex mixture of microstructures (trans-1,4, trans-1,2, cis-1,2).[4][5] Chain transfer reactions are also common, leading to low molecular weight polymers.
-
Ziegler-Natta Polymerization: These coordination catalysts, particularly those based on neodymium, can provide high stereoselectivity, yielding polymers with a high content of cis-1,4 units.[1][6] However, the formation of other microstructures such as trans-1,4, cis-1,2, and trans-1,2 is still possible depending on the specific catalyst system and polymerization conditions.[1]
Q3: What analytical techniques are used to identify and quantify the products of side reactions?
A3: The primary technique for characterizing the microstructure of polypentadiene is Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR).[1][5][7] Different microstructures (e.g., cis-1,4, trans-1,4, 1,2-addition) give rise to distinct signals in the NMR spectrum, allowing for their quantification by integrating the peak areas. Infrared (IR) spectroscopy can also be used to identify the presence of different isomers, but quantitative analysis can be challenging due to overlapping absorption bands.[8]
Troubleshooting Guides
Issue 1: Low Molecular Weight and Broad Molecular Weight Distribution
| Potential Cause | Troubleshooting Steps |
| Chain transfer reactions | - Cationic Polymerization: Chain transfer to monomer is a significant issue. Lowering the polymerization temperature can sometimes reduce the rate of chain transfer relative to propagation. The addition of a proton trap can also be beneficial.- All Polymerization Types: Ensure the purity of all reagents (monomer, solvent, initiator). Impurities with active hydrogens (water, alcohols) can act as chain transfer agents. |
| Termination reactions | - Anionic Polymerization: This is often due to impurities. Rigorously purify the monomer and solvent. Ensure an inert atmosphere (argon or nitrogen) and use high-vacuum techniques if possible.- All Polymerization Types: Degas all reagents thoroughly to remove oxygen, which can terminate growing chains. |
| Slow initiation | - Anionic Polymerization: If the initiation rate is slow compared to the propagation rate, it can lead to a broad molecular weight distribution. Ensure the initiator is sufficiently reactive for the monomer and consider using a more efficient initiator or adjusting the temperature. |
Issue 2: Formation of Insoluble Gel (Cross-linking)
| Potential Cause | Troubleshooting Steps |
| High monomer concentration (Cationic) | In cationic polymerization, high concentrations of this compound can favor intermolecular reactions leading to cross-linking.[4] Try reducing the initial monomer concentration. |
| Reactive polymer backbone | The double bonds in the polymer backbone can be sites for further reaction. In cationic polymerization, adding a mild terminating agent at the desired molecular weight can prevent post-polymerization side reactions. |
| High temperature | Higher temperatures can promote side reactions, including cross-linking. Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate. |
| Choice of Isomer (Cationic) | The cis-isomer of 1,3-pentadiene is more prone to cross-linking in cationic polymerization than the trans-isomer.[4] If possible, using the trans-isomer or a mixture with a higher trans content may reduce gel formation. |
Issue 3: Incorrect Polymer Microstructure (e.g., low cis-1,4 content)
| Potential Cause | Troubleshooting Steps |
| Isomerization of monomer | This compound can isomerize to the trans-isomer. Ensure the monomer is pure and stored under appropriate conditions (cool, dark, inert atmosphere). Minimize reaction times and temperatures where possible. |
| Incorrect catalyst or solvent | - Anionic Polymerization: To favor 1,4-addition, use a non-polar solvent like cyclohexane or toluene. The addition of polar solvents like THF will increase the 1,2-addition content.[2]- Ziegler-Natta Polymerization: The choice of catalyst is critical for stereocontrol. Neodymium-based catalysts are known to produce high cis-1,4 content.[1][6] Ensure the correct preparation and activation of the catalyst system. |
| Polymerization temperature | Temperature can significantly affect the stereoselectivity of the polymerization. The optimal temperature is specific to the catalyst system being used. A systematic variation of the polymerization temperature may be necessary to find the optimal conditions for the desired microstructure. |
Quantitative Data on Microstructure
The microstructure of poly(1,3-pentadiene) is highly dependent on the polymerization conditions. The following table summarizes typical microstructure distributions obtained under different polymerization methods.
| Polymerization Method | Catalyst/Initiator | Solvent | Temperature (°C) | % cis-1,4 | % trans-1,4 | % 1,2 | % 3,4 | Reference |
| Cationic | AlCl₃ | Non-polar | Room Temp. | Present | Dominant | Present | Present (up to 10% from cis-isomer) | [9] |
| Anionic | n-BuLi | Toluene | N/A | Present | Present | Present | Absent | [10] |
| Ziegler-Natta | NdCl₃-based | N/A | N/A | High | Present | Present | Absent | [1] |
| Radical | AIBN/K₂S₂O₈ | Bulk/Emulsion | 50 | Present | Present | Present | N/A | [7] |
Note: "Present" indicates that the microstructure is formed, but a specific percentage was not provided in the cited source. "N/A" indicates that the data was not available in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Living Anionic Polymerization of this compound
This protocol is adapted from high-vacuum techniques for achieving a living polymerization.
1. Reagent Purification:
- Solvent (e.g., cyclohexane): Stir over CaH₂ for several days, then distill onto a sodium mirror or a potassium-sodium alloy until a persistent blue or green color is observed. Distill directly into the reaction vessel.
- This compound: Stir over CaH₂ for 24 hours, then degas by several freeze-pump-thaw cycles. Distill under vacuum and store in an ampoule.
- Initiator (e.g., sec-butyllithium): Use a titrated solution.
2. Polymerization:
- Assemble a flame-dried glass reactor under high vacuum or an inert atmosphere (Argon).
- Distill the purified solvent into the reactor.
- Add the desired amount of initiator via syringe.
- Distill the purified monomer into the reactor. A color change (typically to yellow or orange) indicates the formation of the living polypentadienyl anions.
- Allow the reaction to proceed at the desired temperature (e.g., 40-50 °C) with stirring. The reaction is typically complete within a few hours.
- Terminate the polymerization by adding a degassed quenching agent, such as methanol. The color of the solution should disappear.
3. Polymer Isolation:
- Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
- Filter the polymer and wash with fresh non-solvent.
- Dry the polymer under vacuum to a constant weight.
Protocol 2: Quantitative Microstructure Analysis by ¹³C NMR Spectroscopy
1. Sample Preparation:
- Dissolve 10-20 mg of the polypentadiene sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
2. NMR Data Acquisition:
- Acquire a ¹³C NMR spectrum on a spectrometer (e.g., 100 MHz).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the carbons of interest is recommended for accurate quantification.
3. Spectral Analysis and Quantification:
- Identify the chemical shifts corresponding to the different microstructures. Approximate chemical shifts are as follows:
- 1,4-units: Olefinic carbons around 125-135 ppm.
- 1,2-units: Olefinic carbons around 114 ppm and 143 ppm.
- Methyl carbons are also sensitive to the microstructure: cis-1,4 (~13 ppm), trans-1,4 (~18 ppm), cis-1,2 (~15 ppm), trans-1,2 (~20 ppm).
- Integrate the areas of the corresponding peaks.
- Calculate the percentage of each microstructure by dividing the integral of its characteristic peak(s) by the sum of the integrals of all microstructure peaks.
Visualizations
Caption: Overview of side reactions in this compound polymerization.
Caption: A logical workflow for troubleshooting common polymerization issues.
Caption: Simplified workflow for anionic polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cationic polymerization of 1,3‐pentadiene I. infrared, 1H‐NMR and 13C‐NMR investigations on the microstructure of poly(1,3‐pentadiene) synthesized with cationic catalysts | Semantic Scholar [semanticscholar.org]
- 10. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
preventing undesired isomerization of cis-1,3-Pentadiene
Welcome to the Technical Support Center for cis-1,3-Pentadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired isomerization of this compound to its trans-isomer during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and use of this compound.
Q1: I'm observing the formation of trans-1,3-pentadiene in my sample of this compound. What are the potential causes?
A1: The isomerization of this compound to the more thermodynamically stable trans-isomer can be initiated by several factors:
-
Acidic Contaminants: Trace amounts of acids can catalyze the isomerization.
-
Basic Contaminants: Strong bases can also promote isomerization.
-
Heat: Elevated temperatures can provide the activation energy needed for thermal isomerization.
-
Light: Exposure to ultraviolet (UV) light can induce photochemical isomerization.
-
Improper Storage: Long-term storage at ambient temperature or in the presence of air can lead to gradual isomerization and polymerization.
Q2: My experiment is sensitive to the trans-isomer. How can I minimize its formation during a reaction?
A2: To minimize isomerization during your experiment, consider the following precautions:
-
Use High-Purity Monomer: Start with this compound of the highest possible purity, preferably freshly opened or purified.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species that may initiate isomerization.
-
Control Temperature: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Protect from Light: Shield your reaction vessel from light, especially UV sources, by using amber glassware or wrapping it in aluminum foil.
-
pH Neutrality: Ensure your reaction medium is free from acidic or basic impurities. If possible, use buffered systems or purified, neutral solvents.
Q3: What is the role of the TBC (tert-butylcatechol) stabilizer in the commercial product?
A3: Commercial this compound is often supplied with a stabilizer, typically TBC, to inhibit polymerization during transport and storage. While its primary role is to scavenge free radicals that initiate polymerization, this action also indirectly helps in preventing isomerization that might be induced by radical pathways. For high-purity applications, this inhibitor may need to be removed.
Q4: I need to use inhibitor-free this compound. How can I safely remove the TBC?
A4: TBC can be removed by washing with an aqueous sodium hydroxide solution or by passing the diene through a column of activated alumina. A detailed protocol for inhibitor removal is provided in the "Experimental Protocols" section. It is crucial to use the inhibitor-free diene immediately after purification and to store it under an inert atmosphere at low temperature to prevent both polymerization and isomerization.
Q5: How should I store this compound to ensure its isomeric purity over time?
A5: For optimal long-term storage and to maintain isomeric purity, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C, in a refrigerator. For longer-term storage, temperatures of -20°C are recommended.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Keep in an amber-colored bottle or a container protected from light.
-
Inhibitor: If the diene is to be stored for an extended period, ensure it contains an appropriate inhibitor like TBC.
Data Presentation
The following tables summarize key data related to the isomerization of 1,3-pentadiene under different catalytic conditions.
Table 1: Catalyzed Isomerization of 1,3-Pentadiene
| Catalyst | Conditions | Predominant Isomer Formed | Yield of trans-isomer | Recovery | Reference |
| Iodine (catalytic) | 0°C to reflux | trans-1,3-Pentadiene | Up to 70% | 90% | [1] |
| Potassium tert-butoxide | 20°C | trans-1,3-Pentadiene | Up to 84% (theoretical) | 50% (due to polymerization) | [1] |
Note: The study by Marcinkowski investigated the geometric isomerization of a piperylene concentrate, which is a mixture of C5 unsaturated hydrocarbons with 1,3-pentadiene as the major component.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the handling and purification of this compound.
Protocol 1: Removal of TBC Inhibitor using Alkali Wash
Objective: To remove the phenolic inhibitor (TBC) from this compound.
Materials:
-
This compound containing TBC
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Alkali Wash: a. Place the this compound in a separatory funnel. b. Add an equal volume of 10% NaOH solution. c. Stopper the funnel and shake gently, periodically venting to release any pressure. d. Allow the layers to separate. The aqueous layer (bottom) may be colored due to the formation of the sodium salt of TBC. e. Drain and discard the lower aqueous layer. f. Repeat the wash with fresh 10% NaOH solution until the aqueous layer is colorless.
-
Water Wash: a. Wash the diene with an equal volume of deionized water to remove residual NaOH. b. Drain and discard the aqueous layer. Repeat the water wash two more times.
-
Drying: a. Transfer the washed this compound to a clean, dry Erlenmeyer flask. b. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the diene. c. Swirl the flask and let it stand for 15-20 minutes to allow for complete drying.
-
Filtration and Storage: a. Filter the dried diene into a clean, dry flask suitable for storage. b. Purge the flask with an inert gas. c. Seal the flask and store at low temperature (2-8°C or -20°C). Use the inhibitor-free diene as soon as possible.
Protocol 2: Purification of this compound by Removal of the trans-Isomer via Diels-Alder Reaction
Objective: To selectively remove the trans-1,3-pentadiene isomer from a mixture.
Background: The trans-isomer of 1,3-pentadiene readily undergoes a Diels-Alder reaction with maleic anhydride, while the cis-isomer reacts much more slowly due to steric hindrance in the required s-cis conformation.[1] This difference in reactivity allows for the selective removal of the trans-isomer.
Materials:
-
Mixture of cis- and trans-1,3-pentadiene
-
Maleic anhydride
-
A suitable solvent (e.g., diethyl ether or toluene)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the isomer mixture in a suitable solvent.
-
Diels-Alder Reaction: Add a stoichiometric amount of maleic anhydride corresponding to the amount of trans-isomer in the mixture. The reaction can be carried out at room temperature or with gentle heating to increase the rate.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to confirm the disappearance of the trans-isomer peak.
-
Purification: Once the reaction is complete, the non-volatile Diels-Alder adduct formed from the trans-isomer can be separated from the more volatile this compound by distillation.
-
Storage: Collect the purified this compound distillate and store it under an inert atmosphere at low temperature with an added inhibitor if long-term storage is required.
Protocol 3: Quantitative Analysis of cis/trans-Isomer Ratio by Gas Chromatography (GC-FID)
Objective: To determine the relative amounts of cis- and trans-1,3-pentadiene in a sample.
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A non-polar or mid-polarity capillary column is typically suitable for separating the isomers. A column such as a DB-1 or DB-5 (or equivalent) is a good starting point.
GC Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 100°C.
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane), split injection (e.g., 50:1 split ratio).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 1,3-pentadiene sample in a volatile solvent (e.g., hexane).
-
Standard Preparation: Prepare a standard mixture containing known concentrations of pure cis- and trans-1,3-pentadiene to determine their respective retention times and response factors.
-
Analysis: Inject the sample and standard solutions into the GC.
-
Data Analysis: a. Identify the peaks for the cis- and trans-isomers based on the retention times obtained from the standard. Typically, the cis-isomer will have a slightly shorter retention time than the trans-isomer. b. Integrate the peak areas for both isomers in the sample chromatogram. c. Calculate the percentage of each isomer using the following formula (assuming equal response factors, which should be verified with standards): % Isomer = (Area of Isomer Peak / Total Area of Isomer Peaks) x 100
Visualizations
Logical Workflow for Handling and Using this compound
Caption: Workflow for handling this compound.
Signaling Pathway of Undesired Isomerization
Caption: Factors leading to undesired isomerization.
References
Technical Support Center: Optimizing cis-1,3-Pentadiene Cycloadditions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize cycloaddition reactions involving cis-1,3-pentadiene.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with this compound significantly slower than with trans-1,3-pentadiene?
A1: The Diels-Alder reaction requires the diene to adopt an s-cis conformation. For this compound, rotating into the reactive s-cis conformation introduces significant steric hindrance between the methyl group and the hydrogen on carbon-1.[1][2] This makes the s-cis conformation higher in energy and less populated compared to the trans isomer, leading to a much lower reaction rate.[1][3]
Q2: How does temperature affect the rate and selectivity of the cycloaddition?
A2: Temperature has a dual effect. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy to overcome the steric hindrance of the s-cis conformation. However, Diels-Alder reactions are reversible, especially at high temperatures.[4][5] Temperature also governs stereoselectivity. Lower temperatures favor the kinetically controlled endo product, while higher temperatures can lead to an equilibrium mixture that favors the more thermodynamically stable exo product.[4][5]
Q3: What is the difference between the endo and exo products, and how do I control which one is formed?
A3: Endo and exo refer to the relative stereochemistry of the product. In the context of a cyclic diene like cyclopentadiene reacting with a dienophile, the endo product has the dienophile's substituents oriented towards the larger bridge of the bicyclic system.[6] The endo product is often formed faster (kinetic control) due to favorable secondary orbital interactions in the transition state. The exo product is typically more stable (thermodynamic control) because it minimizes steric repulsion.[4] To favor the endo product, run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. To favor the exo product, use higher temperatures to allow the reaction to reach equilibrium.[5]
Q4: How should I select a solvent for my reaction?
A4: Solvent choice can influence reaction rates. While non-polar solvents are common, polar solvents can sometimes stabilize polar transition states, accelerating the reaction.[7] Water has been shown to accelerate some cycloadditions due to hydrophobic effects, which aggregate the organic reactants.[8][9] However, the effect is highly system-dependent. It is often best to start with a common, non-polar solvent like toluene or xylene and explore more polar options if the rate is insufficient.
Q5: Can a catalyst be used to improve the reaction of this compound?
A5: Yes, Lewis acids are commonly used to catalyze Diels-Alder reactions. They coordinate to the dienophile, particularly if it contains a carbonyl group, which lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital).[10] This enhances the electronic interaction with the diene's HOMO (Highest Occupied Molecular Orbital), accelerating the reaction. Palladium catalysts have also been used to change the reaction pathway from a concerted cycloaddition to a stepwise process, which can be controlled to produce different diastereomers.[11][12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Yield | 1. Diene Conformation: this compound struggles to adopt the necessary s-cis conformation due to steric hindrance.[1][2] 2. Insufficient Energy: The activation energy for the reaction is not being met. 3. Dienophile Reactivity: The dienophile is not sufficiently electron-poor. | 1. Increase Temperature: Heat the reaction in a sealed tube or under reflux in a high-boiling solvent (e.g., toluene, xylene) to provide energy for the diene to adopt the s-cis conformation.[14] 2. Use a Lewis Acid Catalyst: Add a catalyst like Et₂AlCl, BF₃·OEt₂, or ZnCl₂ to activate the dienophile.[10] 3. Modify Dienophile: Ensure the dienophile has strong electron-withdrawing groups (e.g., -CHO, -COR, -CN, -CO₂R).[4][15] |
| Incorrect Stereoselectivity (e.g., obtaining the exo product instead of the desired endo) | 1. Thermodynamic Control: The reaction temperature is too high, allowing the initial endo product to revert to starting materials and reform as the more stable exo product.[4][5] | 1. Lower Reaction Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate to favor the kinetically controlled endo product. 2. Use a Lewis Acid: Lewis acids can sometimes enhance endo selectivity even at moderate temperatures. |
| Reaction Reverses / Product Decomposes | 1. Retro-Diels-Alder: The reaction is run at a temperature high enough to favor the reverse reaction, which is entropically favored.[5][14] | 1. Optimize Temperature: Carefully screen temperatures to find a balance between a sufficient forward rate and a minimal reverse rate. 2. Remove Product: If feasible, remove the product from the reaction mixture as it is formed to shift the equilibrium. |
| Formation of Multiple Isomers or Byproducts | 1. Regioselectivity Issues: If both the diene and dienophile are unsymmetrical, multiple regioisomers can form. 2. Dimerization: Dienes like cyclopentadiene are known to dimerize; while less common for pentadiene, it can occur at high temperatures.[5][14] | 1. Analyze Electronic Effects: Use dienophiles with strong directing groups to favor one regioisomer. Computational modeling (DFT) can help predict the major product.[16] 2. Purify Starting Materials: Ensure the this compound is pure and free of other isomers or impurities. |
Data Summary Tables
Table 1: Effect of Temperature on Reaction Control
| Temperature Range | Predominant Control | Favored Product | Characteristics |
| Low to Moderate | Kinetic | Endo Isomer | Lower activation energy, forms faster.[5] |
| High | Thermodynamic | Exo Isomer | More stable product, favored at equilibrium.[4][5] |
Table 2: Common Solvents and Their Potential Effects
| Solvent Class | Examples | Potential Effect on Reaction Rate | Notes |
| Non-Polar Aromatic | Toluene, Xylene, Benzene | Baseline/Moderate | Standard choice for thermal Diels-Alder. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Generally Slower | Lower solubility for polar reactants may be an issue. |
| Polar Aprotic | Acetonitrile (CH₃CN), DMSO | Can be faster | May stabilize polar transition states.[7] |
| Polar Protic | Water, Ethanol | Can be significantly faster | Hydrophobic effects can accelerate the reaction by bringing reactants together.[8][9] |
| Ionic Liquids | [bmim]BF₄ | Can be faster | Offers an alternative green solvent with potential rate enhancement.[8] |
Experimental Protocols
General Protocol for Thermal Cycloaddition of this compound
Warning: This procedure should be carried out in a well-ventilated fume hood by trained personnel. High temperatures and pressures may develop in a sealed tube.
-
Reagent Preparation:
-
Reaction Setup:
-
To a thick-walled, pressure-rated sealed tube, add the dienophile (1.0 eq).
-
Add a high-boiling solvent (e.g., toluene or xylene, ~0.5 M concentration).
-
Add this compound (typically 1.1 to 1.5 eq). Using a slight excess of the more volatile component is common.
-
Add a magnetic stir bar.
-
Securely seal the tube according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Place the sealed tube in a heating mantle or oil bath set behind a blast shield.
-
Heat the reaction to the desired temperature (e.g., 150-180 °C). As a reference, cracking of dicyclopentadiene occurs at temperatures above 170 °C.[14][18]
-
Monitor the reaction progress using TLC or GC-MS by taking small aliquots at regular intervals (e.g., every 4-6 hours).
-
-
Workup and Purification:
-
Allow the reaction vessel to cool completely to room temperature before opening.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation, depending on the physical properties of the adduct.
-
-
Analysis:
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and stereochemistry.
-
Visualized Workflows and Logic
Caption: General experimental workflow for this compound cycloadditions.
Caption: Troubleshooting logic for common issues in cycloaddition reactions.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How can you account for the fact that this compound is much less rea.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Diastereodivergent cis - and trans -fused [4 + 2] annulations of cyclic 1,3-dienes and 1-azadienes via ligand-controlled palladium catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06813C [pubs.rsc.org]
- 13. Diastereodivergent cis- and trans-fused [4 + 2] annulations of cyclic 1,3-dienes and 1-azadienes via ligand-controlled palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Reactivity [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 18. sciforum.net [sciforum.net]
Technical Support Center: Troubleshooting Low Reactivity of cis-1,3-Pentadiene in Diels-Alder Reactions
Welcome to the technical support center for troubleshooting Diels-Alder reactions involving cis-1,3-pentadiene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of this diene. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with this compound showing low to no product formation?
A1: The primary reason for the low reactivity of this compound in Diels-Alder reactions is steric hindrance. For the reaction to occur, the diene must adopt an s-cis conformation. In the case of this compound, the methyl group on carbon 1 clashes with the hydrogen on carbon 4 when it rotates into the required s-cis conformation. This steric strain makes the s-cis conformation energetically unfavorable, leading to a low concentration of the reactive conformer at equilibrium and consequently, a slow reaction rate.[1] In contrast, trans-1,3-pentadiene can more readily adopt the s-cis conformation, making it significantly more reactive.
Q2: What are the general principles to improve the yield of my Diels-Alder reaction?
A2: The reactivity in a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. To accelerate the reaction, you can:
-
Use a dienophile with electron-withdrawing groups (EWGs): EWGs such as carbonyls, nitriles, or nitro groups lower the energy of the dienophile's LUMO, reducing the HOMO-LUMO gap and increasing the reaction rate.[2][3][4][5]
-
Use a diene with electron-donating groups (EDGs): EDGs such as alkyl or alkoxy groups raise the energy of the diene's HOMO, which also reduces the HOMO-LUMO gap.[2][4][5][6] While this compound has a methyl group (an EDG), the steric hindrance often outweighs the electronic benefit.
-
Increase the reaction temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier for the s-cis conformation. However, be aware that the Diels-Alder reaction is reversible, and at very high temperatures, the retro-Diels-Alder reaction can become significant.[7]
-
Increase the concentration of reactants: A higher concentration can increase the probability of reactive conformers colliding in the correct orientation.
-
Employ a Lewis acid catalyst: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and significantly accelerating the reaction.[3][8]
-
Apply high pressure: High pressure can favor the formation of the more compact transition state of the cycloaddition, thereby increasing the reaction rate and yield.
Troubleshooting Guides
Issue 1: Low yield despite using a reactive dienophile.
If you are using a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides) and still observing low yields with this compound, consider the following troubleshooting steps:
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting low yields in Diels-Alder reactions of this compound.
1. Increase Reaction Temperature:
-
Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature that favors product formation without significant decomposition or retro-Diels-Alder reaction. Reactions are often performed in high-boiling solvents like toluene or xylene to achieve the necessary temperatures.[9][10]
2. Employ a Lewis Acid Catalyst:
-
Lewis acids can dramatically accelerate Diels-Alder reactions, even at lower temperatures. Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[3][8] The choice of Lewis acid can influence the stereoselectivity of the reaction.
Table 1: Common Lewis Acids for Diels-Alder Reactions
| Lewis Acid | Typical Solvent | Typical Temperature | Notes |
| AlCl₃ | Dichloromethane (DCM) | 0 °C to RT | Very active, can cause polymerization. |
| BF₃·OEt₂ | Dichloromethane (DCM) | 0 °C to RT | Milder than AlCl₃, easier to handle. |
| SnCl₄ | Dichloromethane (DCM) | -78 °C to RT | Good for sensitive substrates. |
| ZnCl₂ | Diethyl ether, THF | RT to reflux | Milder Lewis acid. |
| Ca(OTf)₂ | Dichloromethane (DCM) | -20 °C to 0 °C | A sustainable and effective alternative.[3] |
3. Apply High Pressure:
-
If thermal and catalytic methods are insufficient, high-pressure conditions (e.g., 5-15 kbar) can be employed. This technique requires specialized equipment but can be very effective for sterically hindered dienes.
Issue 2: Formation of multiple products or side reactions.
At elevated temperatures, side reactions such as polymerization of the diene or dienophile can become problematic.
Logical Relationship of Side Reactions:
Caption: Relationship between high temperature and potential reaction outcomes in Diels-Alder reactions.
Troubleshooting Strategies:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction to determine the point at which the desired product is maximized before significant side products form.
-
Use an Inhibitor: For dienophiles prone to polymerization, adding a radical inhibitor like hydroquinone can be beneficial.
-
In-situ Generation of the Diene: While not directly applicable to this compound itself, for some dienes that are unstable or prone to dimerization (like cyclopentadiene), in-situ generation from a stable precursor can maintain a low, steady concentration of the reactive diene, minimizing side reactions.[9][11][12]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of a Hindered Diene
This protocol is a general guideline and should be optimized for your specific substrates.
-
Preparation:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Dichloromethane is a common choice for Lewis acid-catalyzed reactions.
-
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the dienophile (1.0 eq) and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Lewis acid (0.1 to 1.1 eq) to the stirred solution of the dienophile. Stir for 15-30 minutes to allow for complexation.
-
Add a solution of this compound (1.0 to 1.5 eq) in the anhydrous solvent dropwise to the reaction mixture over a period of 30-60 minutes.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a Rochelle's salt solution).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Table 2: Illustrative Reaction Conditions for Diels-Alder Reactions
While specific quantitative data for this compound is scarce in readily available literature, the following table provides a general comparison of conditions used for different dienes to illustrate the principles discussed.
| Diene | Dienophile | Conditions | Yield | Reference |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane, RT, 5 min | High (not specified) | [11] |
| 1,3-Butadiene (in situ) | Maleic Anhydride | Xylene, reflux, 30 min | 89% (of anhydride) | [11] |
| Thiophene | N-phenylmaleimide | DCM, AlCl₃ (1 eq), RT, 24h | ~95% (exo) | [13] |
| trans,trans-1,4-Diphenylbutadiene | Maleic Anhydride | m-Xylene, reflux | Good (not specified) | [14] |
This technical support guide provides a starting point for troubleshooting the low reactivity of this compound in Diels-Alder reactions. For particularly challenging systems, consulting the primary literature for analogous sterically hindered dienes is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 3. ias.ac.in [ias.ac.in]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hetero Diels-Alder reactions of 1-amino-3-siloxy-1,3-butadienes under strictly thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 13. Solved How do you account for the fact that | Chegg.com [chegg.com]
- 14. Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
managing steric hindrance in reactions with cis-1,3-Pentadiene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cis-1,3-pentadiene. The inherent steric hindrance of this diene presents unique challenges in synthetic chemistry, particularly in cycloaddition and polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound significantly less reactive than trans-1,3-pentadiene in Diels-Alder reactions?
A1: The Diels-Alder reaction requires the diene to adopt an s-cis conformation for the concerted [4+2] cycloaddition to occur.[1][2] For this compound, rotating from its more stable s-trans conformation to the necessary s-cis conformation introduces significant steric hindrance.[1][3] This clash occurs between the terminal methyl group and the hydrogen on carbon 1, making the reactive s-cis conformation energetically unfavorable and difficult to achieve.[1][4] In contrast, the trans isomer can adopt the s-cis conformation with much less steric strain, rendering it far more reactive in Diels-Alder reactions.[1][3]
Visualizing Steric Hindrance
The diagram below illustrates the steric clash in the s-cis conformation of this compound, which is required for the Diels-Alder reaction, as compared to its trans isomer.
Caption: Steric hindrance in this compound conformation.
Q2: What are the common side reactions to anticipate when using this compound?
A2: Due to its reduced reactivity in desired pathways like the Diels-Alder reaction, this compound can be prone to side reactions, especially under harsh conditions (e.g., high heat). The most common side reactions include:
-
Polymerization: 1,3-dienes can undergo polymerization, which can be initiated by heat, contaminants, or certain catalysts.[5] This can lead to the formation of oligomers or high molecular weight polymers, reducing the yield of the desired adduct.
-
Dimerization: Like other dienes, this compound can react with itself in a Diels-Alder fashion to form vinylcyclohexene-type dimers, though this is often slower than with more reactive dienes like cyclopentadiene.[6]
-
Isomerization: Under certain catalytic or thermal conditions, the cis isomer may isomerize to the more stable trans isomer.
Q3: How can Lewis acids be used to improve reaction outcomes?
A3: Lewis acids are frequently used to catalyze Diels-Alder reactions. They coordinate to the dienophile, particularly those with carbonyl groups, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7][8] This LUMO-lowering effect enhances the electronic interaction with the diene's Highest Occupied Molecular Orbital (HOMO), which can accelerate the reaction.[9] For a sterically hindered diene like this compound, this acceleration can help the desired cycloaddition compete more effectively with side reactions. However, the choice of Lewis acid is critical, as bulky Lewis acids can introduce their own steric penalties.[10]
Troubleshooting Guide
Problem: Low or No Yield in Diels-Alder Reaction
When facing low or nonexistent yields in a Diels-Alder reaction involving this compound, a systematic approach to troubleshooting is essential.
Caption: Workflow for troubleshooting low-yield reactions.
| Troubleshooting Step | Action & Rationale | Key Considerations |
| 1. Verify Reagent Purity | Analyze the this compound starting material (e.g., by GC or NMR). Contamination with isomers or polymerization inhibitors can suppress reactivity. | Commercial dienes may contain stabilizers like TBC that must be removed via distillation or column chromatography before use. |
| 2. Optimize Conditions | Increase reaction temperature and/or pressure. The activation barrier for the Diels-Alder reaction is high due to steric hindrance; more energy can overcome this. | High temperatures (>150 °C) can promote unwanted polymerization or dimerization.[5] Use a sealed reaction vessel for elevated pressures. Monitor reaction progress over an extended time (24-72h). |
| 3. Use a Lewis Acid Catalyst | Add a suitable Lewis acid (e.g., AlCl₃, Me₂AlCl, BF₃·OEt₂). This accelerates the reaction by activating the dienophile.[7][11] | Start with catalytic amounts (10 mol%) and increase to stoichiometric amounts if necessary. The choice of solvent is critical; use non-coordinating solvents like dichloromethane or toluene. |
| 4. Enhance Dienophile Reactivity | Use a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, N-phenylmaleimide, acrylates).[12][13] This increases the electronic driving force of the reaction. | Highly reactive dienophiles can also be prone to polymerization, so controlled addition may be necessary. |
Problem: Poor or Unexpected Stereoselectivity in Catalytic Hydrogenation
Catalytic hydrogenation of this compound can yield a mixture of pentene isomers (pent-1-ene, cis-pent-2-ene, trans-pent-2-ene). The product distribution depends heavily on the catalyst and conditions.[14]
| Catalyst | Primary Product(s) | Notes on Selectivity |
| Palladium (Pd) | Pent-1-ene, trans-Pent-2-ene | Pd catalysts often favor 1,4-addition. Modifying Pd with sulfur can enhance selectivity towards pentenes over pentane.[15] |
| Nickel (Ni) | trans-Pent-2-ene, Pent-1-ene | Selectivity can be influenced by the support and presence of modifiers.[14] |
| Copper (Cu) | Pent-1-ene | Copper catalysts show a high preference for producing pent-1-ene. Isomerization of the starting material is often rapid over copper.[14] |
| Cobalt (Co) | trans-Pent-2-ene | Certain cobalt catalysts can yield up to 90% trans-pent-2-ene.[14] |
Troubleshooting Steps:
-
Catalyst Selection: The choice of metal is the primary determinant of selectivity. For a specific pentene isomer, select the catalyst from the table above.
-
Support and Modifiers: The catalyst support (e.g., Al₂O₃, SiO₂) and the presence of modifiers (e.g., sulfur, copper added to platinum) can significantly alter product distribution.[15][16] Experiment with different supported catalysts.
-
Reaction Conditions: Lower hydrogen pressures and temperatures generally favor partial hydrogenation to pentenes and minimize over-reduction to pentane.
Key Experimental Protocol
Representative Procedure: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general method for the reaction between this compound and an activated dienophile (e.g., maleic anhydride) using aluminum chloride as a catalyst.
1. Materials and Setup:
-
This compound (freshly distilled)
-
Maleic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, and drying tube.
-
All glassware must be oven-dried to exclude moisture.
2. Reaction Execution:
-
Dissolve maleic anhydride (1.0 eq) in anhydrous DCM in the reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise. The mixture may become exothermic. Stir for 15 minutes to allow the Lewis acid-dienophile complex to form.
-
Slowly add this compound (1.2 eq) to the cooled solution via syringe over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or GC-MS.
3. Workup and Purification:
-
Upon completion, slowly quench the reaction by pouring it into a flask containing ice and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired cycloadduct.
References
- 1. homework.study.com [homework.study.com]
- 2. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 3. How can you account for the fact that cis-penta-1,3-diene is much less re.. [askfilo.com]
- 4. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lewis acid catalyzed Diels-Alder reactions between electronically mismatched dienes and dienophiles | Poster Board #1034 - American Chemical Society [acs.digitellinc.com]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective hydrogenation of 1,3-butadiene on platinum–copper alloys at the single-atom limit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in cis-1,3-Pentadiene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the cis-1,3-pentadiene polymerization process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound polymerization?
A1: Catalyst deactivation in this compound polymerization, particularly when using sensitive Ziegler-Natta or metallocene catalysts, can typically be attributed to two main factors: impurities in the reaction system and the inherent instability of the catalyst itself.[1]
-
Impurities: These are the most common culprits and can poison the active sites of the catalyst. Key impurities include:
-
Water and Oxygen: Highly reactive with organometallic catalyst components.[1]
-
Polar Compounds: Alcohols, ketones, and esters can coordinate to the metal center, which inhibits monomer access.[1]
-
Acetylenic and Allenic Impurities: Often present in diene feedstocks, these can irreversibly bind to the catalyst.[1]
-
Sulfur and Phosphorus Compounds: These act as potent Lewis bases and can poison the catalyst.[1]
-
-
Inherent Catalyst Instability:
-
Thermal Decomposition: Elevated reaction temperatures can lead to the degradation of the catalyst's active sites.[1]
-
Side Reactions: Unwanted reactions with the monomer or polymer can lead to the formation of inactive catalyst species.
-
Q2: Which catalyst types are commonly used for this compound polymerization, and how does their deactivation susceptibility differ?
A2: Several types of catalysts are employed for the polymerization of dienes like this compound.
-
Ziegler-Natta Catalysts: These heterogeneous catalysts, often based on titanium or neodymium, are robust but highly sensitive to poisons.[1][2] Their deactivation can occur through the poisoning of various active sites, potentially leading to polymers with a broad molecular weight distribution.[1] Neodymium-based catalysts are noted for producing polydienes with a high cis-1,4 content.[2]
-
Metallocene Catalysts: These are single-site catalysts, offering more precise control over the polymer architecture. However, they generally exhibit higher sensitivity to impurities compared to traditional Ziegler-Natta catalysts.[1] Their well-defined active sites can be more uniformly deactivated by poisons.[1]
Q3: How can I regenerate a deactivated catalyst?
A3: Catalyst regeneration is a complex process and is not always feasible, especially for organometallic polymerization catalysts. For some heterogeneous catalysts, regeneration might involve high-temperature treatments to burn off coke deposits. However, for Ziegler-Natta and metallocene catalysts used in this compound polymerization, deactivation by poisoning is often irreversible. In some specific cases of deactivation through reduction of the metal center, treatment with an oxidizing agent has been shown to restore activity. It is often more practical to focus on preventing deactivation in the first place.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps & Recommendations |
| Low or No Polymerization Activity | Catalyst Poisoning: Presence of impurities like water, oxygen, or polar compounds in the monomer, solvent, or reaction atmosphere. | 1. Monomer and Solvent Purification: Ensure rigorous purification of this compound and the reaction solvent. 2. Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk techniques. 3. System Integrity Check: Inspect the reactor and all connections for potential leaks. |
| Incorrect Catalyst Preparation/Activation: Improper ratio of catalyst to cocatalyst or inefficient activation. | 1. Verify Stoichiometry: Double-check the molar ratios of the catalyst components. 2. Optimize Activation: Review and optimize the catalyst activation procedure, including time and temperature. | |
| Sub-optimal Reaction Temperature: The temperature may be too low for sufficient activity or too high, causing rapid thermal deactivation. | 1. Temperature Screening: Perform a series of small-scale polymerizations at different temperatures to identify the optimal range. | |
| Decrease in Polymerization Rate Over Time | Catalyst Decay: Gradual deactivation of active sites due to thermal instability or reaction with in-situ generated impurities. | 1. Kinetic Analysis: Monitor the polymerization rate to characterize the decay profile. 2. Lower Temperature: If thermal decay is suspected, attempt the polymerization at a lower temperature.[1] 3. Continuous Monomer Feed: In a semi-batch process, a continuous feed of purified monomer can help maintain a steady polymerization rate.[1] |
| Broad Molecular Weight Distribution (especially with metallocene catalysts) | Presence of Multiple Active Species: This could be due to catalyst decomposition or reaction with impurities, forming new, less-defined active sites. | 1. Review Catalyst Handling: Ensure consistent and clean handling of the metallocene precursor. 2. Cocatalyst Purity: Use a high-purity cocatalyst (e.g., methylaluminoxane - MAO). |
| Gel Formation/Crosslinking | Reaction of Pendant Double Bonds: The unreacted double bonds in the polymer backbone can participate in further polymerization, leading to crosslinking. | 1. Control Monomer Conversion: Limit the monomer conversion to reduce the probability of side reactions.[1] 2. Lower Catalyst Concentration: A lower catalyst concentration might reduce the incidence of intermolecular reactions.[1] 3. Use of a Chain Transfer Agent: This can help control molecular weight and reduce the likelihood of crosslinking.[1] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes a general procedure for removing inhibitors (like p-tert-butylcatechol, TBC) and other impurities from this compound.
Materials:
-
This compound (as received)
-
10% w/v Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Alkali Wash:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer may be colored as it removes the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.
-
-
Water Wash:
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.
-
Drain and discard the aqueous layer.
-
Repeat the water wash two more times.
-
-
Drying:
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or CaCl₂ and swirl gently for 10-15 minutes.
-
-
Distillation:
-
Carefully decant or filter the dried monomer into a distillation flask.
-
Perform a fractional distillation under an inert atmosphere, collecting the fraction that boils at the literature value for this compound.
-
The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.
-
Protocol 2: Analysis of Deactivated Catalyst
This protocol outlines a general approach to investigate the cause of catalyst deactivation.
Analytical Techniques:
-
BET Surface Area Analysis: To determine if fouling has occurred by measuring a reduction in the catalyst's active surface area.
-
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or X-ray Fluorescence (XRF): To detect the presence of elemental poisons on the catalyst surface.
-
X-ray Photoelectron Spectroscopy (XPS): To identify the chemical state of the elements on the catalyst surface and detect poisons.
-
Temperature-Programmed Desorption (TPD): To understand the strength of adsorption of different species on the catalyst, providing insights into potential poisoning mechanisms.
-
Gas Chromatography-Mass Spectrometry (GC-MS) of the reaction mixture: To identify potential impurity molecules that may have acted as poisons.
Procedure:
-
Sample Collection: Carefully collect the deactivated catalyst from the reactor under an inert atmosphere to prevent further changes.
-
Solvent Removal: Wash the catalyst with a purified, dry, and inert solvent to remove any residual polymer and monomer. Dry the catalyst under vacuum.
-
Analysis of the Catalyst:
-
Submit a portion of the fresh (unused) catalyst and the deactivated catalyst for comparative analysis using the techniques listed above.
-
A significant decrease in surface area in the deactivated sample compared to the fresh sample suggests fouling.
-
The presence of unexpected elements (e.g., sulfur, phosphorus, silicon) in the deactivated sample points towards poisoning.
-
-
Analysis of the Reaction Components:
-
Analyze samples of the monomer and solvent used in the reaction by GC-MS to identify any potential impurities that correlate with the findings from the catalyst analysis.
-
Visualizations
Caption: Catalyst Deactivation Pathways
Caption: Troubleshooting Workflow
References
Technical Support Center: Scaling Up Cis-1,3-Pentadiene Reactions
Welcome to the technical support center for scaling up cis-1,3-pentadiene reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to pilot plant production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up activities.
Troubleshooting Guide
This guide addresses common issues encountered when scaling up reactions involving this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My reaction is experiencing a thermal runaway, or I'm seeing a significant exotherm that was not present at the lab scale. What should I do?
Answer:
Exothermic reactions are a major concern during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor, which reduces heat dissipation efficiency.[1] this compound polymerization, in particular, is an exothermic process.[2][3]
-
Immediate Actions:
-
Immediately cease the addition of any reagents.
-
Engage the reactor's emergency cooling system.
-
If the temperature continues to rise and poses a risk of exceeding the reactor's pressure limits, consider adding a reaction inhibitor or quenching agent if one has been identified for your process.
-
Alert all personnel and follow established emergency procedures.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Heat Removal | Review the cooling capacity of the pilot plant reactor. The jacket cooling may be insufficient for the larger volume. Consider using a reactor with internal cooling coils or an external heat exchanger. |
| Feed Rate Too High | Reduce the feed rate of the monomer or initiator to control the rate of heat generation. A gradual addition strategy is often necessary at a larger scale. |
| Insufficient Mixing | Poor mixing can lead to localized hot spots where the reaction accelerates.[1] Verify that the agitator speed and design are adequate for the reactor volume and viscosity of the reaction mixture. |
| Incorrect Temperature Monitoring | Ensure that the temperature probes are correctly placed to detect localized temperature increases. Multiple probes may be necessary for larger reactors. |
Question 2: The yield of my Diels-Alder reaction with this compound has significantly decreased at the pilot scale compared to the lab.
Answer:
The lower reactivity of this compound compared to its trans-isomer in Diels-Alder reactions is a known challenge.[4] This can be exacerbated at a larger scale due to several factors.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | The reaction kinetics may be slower at the pilot scale due to differences in heat and mass transfer. Increase the reaction time and monitor the conversion by taking regular samples for analysis. |
| Lower Effective Concentration | Inadequate mixing can lead to lower effective concentrations of the reactants, slowing down the reaction rate.[1] Ensure the mixing is sufficient to maintain a homogeneous solution. |
| Side Reactions | At the higher temperatures that can occur in a larger reactor, this compound can undergo side reactions such as dimerization or polymerization.[3] Consider operating at the lower end of the acceptable temperature range for the reaction. |
| Impurity Effects | The purity of the this compound and the dienophile should be re-verified for the larger quantities used in the pilot plant, as impurities can inhibit the reaction. |
Question 3: I am observing a broader molecular weight distribution in my this compound polymerization at the pilot scale.
Answer:
A broader molecular weight distribution is a common issue when scaling up polymerization reactions and can be influenced by mixing and temperature gradients.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-uniform Initiator Distribution | Inefficient mixing can lead to poor distribution of the initiator, resulting in polymer chains starting at different times and growing to different lengths. Improve the agitation or consider a different initiator addition method, such as a subsurface addition pipe near the impeller. |
| Temperature Gradients | Temperature variations within the reactor can affect the rate of polymerization and chain termination, leading to a broader molecular weight distribution.[5] Ensure uniform temperature control throughout the reactor. |
| Presence of Impurities | Impurities in the monomer or solvent can act as chain transfer agents, leading to a broader molecular weight distribution. Ensure all reactants and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than trans-1,3-pentadiene in Diels-Alder reactions?
A1: The Diels-Alder reaction requires the diene to be in the s-cis conformation. For this compound, rotation to the s-cis conformation leads to steric hindrance between a methyl group and a hydrogen atom, making this conformation less stable and more difficult to achieve compared to the trans-isomer.[4] This results in a higher activation energy and slower reaction rate for the cis-isomer.
Q2: What are the primary safety concerns when handling this compound at the pilot plant scale?
A2: this compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[6] It is also prone to polymerization, which can be initiated by heat or contaminants and can lead to a dangerous pressure buildup in a closed container.[2][3] Upon exposure to air, it may form explosive peroxides.[3] Therefore, it is crucial to handle it in a well-ventilated area, away from ignition sources, and under an inert atmosphere if possible.
Q3: How can I monitor the progress of my this compound reaction at the pilot scale?
A3: In-process monitoring is crucial for successful scale-up. Common analytical techniques include:
-
Gas Chromatography (GC): To monitor the consumption of this compound and the formation of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the formation of non-volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure and purity of the product from samples taken during the reaction.
-
Calorimetry: In-situ reaction calorimetry can monitor the heat flow of the reaction, providing real-time information about the reaction rate.
Q4: What are the key differences in reactor design between a lab-scale and a pilot-plant setup for this compound reactions?
A4: The primary differences lie in heat transfer, mixing, and material handling capabilities. Pilot plant reactors typically have a lower surface-area-to-volume ratio, requiring more efficient cooling systems like jackets, internal coils, or external heat exchangers.[1] The mixing system in a pilot plant reactor is more complex, designed to ensure homogeneity in a larger volume. Material handling is also more automated, with dedicated systems for charging reactants and handling products.
Data Presentation
The following tables provide a summary of typical quantitative data for a generic Diels-Alder reaction and a polymerization reaction of this compound, comparing laboratory and pilot plant scales. Note that these are illustrative values and actual results will vary depending on the specific reaction and conditions.
Table 1: Diels-Alder Reaction of this compound with a Dienophile
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Plant Scale (100 L Reactor) |
| Batch Size | 0.5 mol this compound | 50 mol this compound |
| Reaction Temperature | 80 °C | 80-90 °C (with careful monitoring) |
| Reaction Time | 8 hours | 12-16 hours |
| Yield | 85% | 75-80% |
| Purity | >98% | >95% |
| Heat Removal | Natural convection / oil bath | Jacket cooling & internal coils |
| Mixing | Magnetic stirrer (500 rpm) | Mechanical agitator (100-200 rpm) |
Table 2: Anionic Polymerization of this compound
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Plant Scale (100 L Reactor) |
| Monomer Concentration | 1 M | 1 M |
| Reaction Temperature | 50 °C | 50-60 °C (with efficient cooling) |
| Reaction Time | 4 hours | 6-8 hours |
| Conversion | >95% | >90% |
| Molecular Weight (Mn) | 50,000 g/mol | 45,000-55,000 g/mol |
| Molecular Weight Dist. (Đ) | 1.1 | 1.2-1.4 |
| Heat of Polymerization | ~18-21 kcal/mol[8] | ~18-21 kcal/mol[8] |
| Heat Removal | Ice bath | Chilled glycol in reactor jacket |
| Mixing | Magnetic stirrer (700 rpm) | Turbine agitator (150-300 rpm) |
Experimental Protocols
Diels-Alder Reaction: this compound with Maleic Anhydride
Laboratory Scale (250 mL Flask)
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add maleic anhydride (9.8 g, 0.1 mol) and toluene (100 mL).
-
Dissolution: Stir the mixture at room temperature until the maleic anhydride is completely dissolved.
-
Reactant Addition: Add this compound (6.8 g, 0.1 mol) to the solution via a syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum.
Pilot Plant Scale (100 L Reactor)
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Solvent Charging: Charge 80 L of toluene to the reactor.
-
Reactant Charging: Charge maleic anhydride (7.84 kg, 80 mol) to the reactor with agitation. Stir until fully dissolved.
-
Reactant Addition: Slowly add this compound (5.44 kg, 80 mol) to the reactor over a period of 1-2 hours, maintaining the temperature below 30 °C.
-
Reaction: Once the addition is complete, slowly heat the reactor to 80-85 °C. Maintain this temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress and exotherm using in-situ temperature probes and by analyzing samples via GC.
-
Cooling and Crystallization: Once the reaction is complete, cool the reactor contents to 10-15 °C over 2-3 hours to crystallize the product.
-
Isolation: Isolate the product by centrifugation, followed by washing with cold toluene and drying in a vacuum oven.
Mandatory Visualization
Caption: A typical workflow for scaling up a chemical reaction from the laboratory to the pilot plant.
Caption: A logical troubleshooting guide for addressing a thermal runaway event during scale-up.
References
- 1. catsci.com [catsci.com]
- 2. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-PENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. homework.study.com [homework.study.com]
- 5. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICSC 1722 - 1,3-PENTADIENE [inchem.org]
- 7. agilent.com [agilent.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of cis- and trans-1,3-Pentadiene for Researchers and Drug Development Professionals
An objective comparison of the performance of cis- and trans-1,3-pentadiene in various chemical reactions, supported by experimental data.
The geometric isomers of 1,3-pentadiene, cis and trans, exhibit distinct reactivity profiles that are crucial for their application in organic synthesis, polymer chemistry, and drug development. This guide provides a comprehensive comparison of their reactivity in key chemical transformations, supported by quantitative data and detailed experimental protocols.
Thermodynamic Stability
The relative stability of the cis and trans isomers of 1,3-pentadiene can be assessed by comparing their standard enthalpies of formation. The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.
| Isomer | Standard Enthalpy of Formation (gas, 298.15 K) |
| trans-1,3-Pentadiene | 76.6 ± 0.7 kJ/mol[1][2][3] |
| cis-1,3-Pentadiene | 80.8 ± 0.8 kJ/mol[4] |
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. For this reaction to occur, the diene must adopt an s-cis conformation. The trans isomer of 1,3-pentadiene is more reactive in Diels-Alder reactions than the cis isomer. This is attributed to the steric hindrance between the methyl group and the vinyl hydrogen in the s-cis conformation of the cis-isomer, which makes this conformation less favorable.
Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride (A Model System)
This protocol for a related diene illustrates the general procedure for a Diels-Alder reaction.[5][6]
Materials:
-
3-Sulfolene (a source of 1,3-butadiene)
-
Maleic anhydride
-
Xylene
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine 3-sulfolene and maleic anhydride in xylene.
-
Heat the mixture to reflux. The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.
-
After the reaction is complete (typically monitored by TLC), the mixture is cooled.
-
The product, cis-1,2,3,6-tetrahydrophthalic anhydride, is crystallized by adding petroleum ether and cooling in an ice bath.
-
The crystalline product is collected by vacuum filtration.
Electrophilic Addition
Electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate.
Experimental Protocol: Addition of HCl to 1,3-Butadiene (A Model System)
This protocol outlines the general procedure for the electrophilic addition of a hydrogen halide to a conjugated diene.[10]
Materials:
-
1,3-Butadiene
-
Hydrochloric acid (HCl)
-
Diethyl ether (solvent)
Procedure:
-
A solution of 1,3-butadiene in diethyl ether is prepared in a reaction flask.
-
One equivalent of hydrochloric acid is added to the solution.
-
The reaction mixture is stirred for a specified time at a controlled temperature.
-
After the reaction is complete, the product mixture, consisting of 3-chloro-1-butene (1,2-adduct) and 1-chloro-2-butene (1,4-adduct), is isolated and analyzed (e.g., by NMR spectroscopy) to determine the product distribution.
Polymerization Reactions
Cationic Polymerization
In cationic polymerization, the trans-isomer of 1,3-pentadiene is generally more reactive than the cis-isomer. The polymerization of the cis-isomer is more prone to side reactions such as cross-linking and double bond isomerization, whereas the trans-isomer tends to undergo more cyclization.[11] The microstructure of the resulting polymer is also dependent on the starting isomer. Polymerization of the trans-diene yields strictly trans-1,4 and trans-1,2 units, while the cis-isomer can also produce cis-1,4, cis-1,2, and 3,4-units.[11]
Radical Copolymerization with Acrylonitrile
In contrast to cationic polymerization and Diels-Alder reactions, the cis-isomer of 1,3-pentadiene is more reactive than the trans-isomer in free-radical copolymerization with acrylonitrile.[12] This is indicated by the reactivity ratios (r) and the Alfrey-Price Q-e values.
| Diene Isomer | r (Acrylonitrile) | r (Pentadiene) | Q | e |
| trans-1,3-Pentadiene | 0.079 | 0.114 | 0.56 | -0.97 |
| This compound | 0.033 | 0.188 | 1.215 | -1.055 |
Data from bulk copolymerization at 50°C.[12]
The higher Q value for the cis-isomer indicates greater resonance stabilization of the radical intermediate, contributing to its higher reactivity in this context.
Experimental Protocol: Radical Copolymerization of 1,3-Pentadiene Isomers with Acrylonitrile
Materials: [12]
-
cis- or trans-1,3-Pentadiene
-
Acrylonitrile
-
Azobisisobutyronitrile (AIBN) or Potassium persulfate (initiator)
-
Solvent (for solution polymerization) or emulsifier system (for emulsion polymerization)
Procedure (for bulk polymerization): [12]
-
A mixture of the 1,3-pentadiene isomer and acrylonitrile of a specific molar ratio is prepared.
-
The radical initiator (e.g., AIBN) is added to the monomer mixture.
-
The mixture is heated to a specific temperature (e.g., 50°C) under an inert atmosphere to initiate polymerization.
-
The reaction is allowed to proceed for a set amount of time.
-
The resulting copolymer is isolated, purified (e.g., by precipitation in a non-solvent), and dried.
-
The composition of the copolymer is determined by analytical methods such as elemental analysis or NMR spectroscopy to calculate the reactivity ratios.
Summary of Reactivity Comparison
| Reaction Type | More Reactive Isomer | Rationale |
| Thermodynamic Stability | trans | Lower steric strain |
| Diels-Alder Reaction | trans | Less steric hindrance in the required s-cis conformation |
| Electrophilic Addition | Data inconclusive | Governed by the stability of the allylic carbocation intermediate |
| Cationic Polymerization | trans | Less prone to side reactions like cross-linking |
| Radical Copolymerization | cis | Greater resonance stabilization of the radical intermediate |
This guide highlights the nuanced differences in the reactivity of cis- and trans-1,3-pentadiene. The choice of isomer is a critical consideration in synthetic design, directly impacting reaction rates, product distributions, and polymer microstructures. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 2. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 3. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 4. 1,3-Pentadiene, (Z)- [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. brainly.com [brainly.com]
- 9. umsl.edu [umsl.edu]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. Cationic polymerization of 1,3‐pentadiene I. infrared, 1H‐NMR and 13C‐NMR investigations on the microstructure of poly(1,3‐pentadiene) synthesized with cationic catalysts | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Comparison of (E)- and (Z)-1,3-Pentadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the geometric isomers of 1,3-pentadiene: (E)-1,3-pentadiene and (Z)-1,3-pentadiene. The distinct spatial arrangement of the substituents around the C3=C4 double bond in these isomers leads to discernible differences in their spectroscopic signatures. This guide presents a compilation of experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to facilitate their identification and differentiation.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for the (E) and (Z) isomers of 1,3-pentadiene.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)
| Proton | (E)-1,3-Pentadiene | (Z)-1,3-Pentadiene |
| H1a | ~5.06 | ~5.16 |
| H1b | ~4.93 | ~5.08 |
| H2 | ~6.29 | ~6.66 |
| H3 | ~6.06 | ~6.01 |
| H4 | ~5.70 | ~5.51 |
| H5 (CH₃) | ~1.74 | ~1.75 |
| Coupling Constants | ||
| J(H2, H3) | 10.4 | 10.3 |
| J(H3, H4) | 15.1 | 12.0 |
| J(H2, H1a) | 17.0 | 16.8 |
| J(H2, H1b) | 10.1 | 10.3 |
| J(H4, H5) | ~6.8 | 7.2 |
Note: Chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Carbon | (E)-1,3-Pentadiene (Predicted) | (Z)-1,3-Pentadiene (Predicted) |
| C1 | ~115.3 | ~113.5 |
| C2 | ~137.5 | ~132.8 |
| C3 | ~130.3 | ~125.7 |
| C4 | ~128.9 | ~129.5 |
| C5 | ~18.2 | ~13.4 |
Table 3: Mass Spectrometry Data (Major Fragments m/z)
| Isomer | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| (E)-1,3-Pentadiene | 68 | 67 | 53, 41, 39 |
| (Z)-1,3-Pentadiene | 68 | 67 | 53, 41, 39 |
Note: The electron ionization mass spectra of (E)- and (Z)-1,3-pentadiene are very similar, making differentiation by this method alone challenging.
Table 4: UV-Vis Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| (E)-1,3-Pentadiene | 223 | Not specified |
| (Z)-1,3-Pentadiene | 224.5 | Not specified |
Note: The λmax values for conjugated dienes are sensitive to the solvent used. The similarity in λmax for the two isomers indicates that UV-Vis spectroscopy is not the primary method for their differentiation.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (for ¹H and ¹³C NMR): Due to the volatile nature of 1,3-pentadiene isomers, samples are typically prepared in a deuterated solvent within a standard 5 mm NMR tube.
-
Approximately 5-20 mg of the 1,3-pentadiene isomer is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is thoroughly mixed to ensure homogeneity.
-
The NMR tube is capped securely to prevent evaporation.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR:
-
A standard one-pulse sequence is typically employed.
-
The spectral width is set to encompass the expected chemical shift range for olefinic and aliphatic protons (~0-10 ppm).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the range for both sp² and sp³ hybridized carbons (~0-150 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
For volatile compounds like the 1,3-pentadiene isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
The sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interaction with the column's stationary phase.
-
Upon elution from the GC column, the separated isomers enter the mass spectrometer.
-
Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.
Mass Analysis and Detection:
-
The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each fragment, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
A dilute solution of the 1,3-pentadiene isomer is prepared in a UV-transparent solvent (e.g., hexane or ethanol). The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.
-
A quartz cuvette with a defined path length (usually 1 cm) is filled with the sample solution.
Instrumentation and Data Acquisition:
-
A dual-beam UV-Vis spectrophotometer is used.
-
A reference cuvette containing the pure solvent is placed in the reference beam path.
-
The instrument scans a range of UV wavelengths (typically from ~200 to 400 nm for conjugated dienes).
-
The absorbance of the sample is measured at each wavelength, and the wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Visualization of Spectroscopic Workflow
Caption: Workflow for the spectroscopic comparison of 1,3-pentadiene isomers.
comparative study of catalysts for cis-1,3-Pentadiene polymerization
A Comparative Guide to Catalysts for cis-1,3-Pentadiene Polymerization
The stereospecific polymerization of this compound is a critical process for synthesizing various thermoplastic elastomers with tailored properties. The microstructure of the resulting polypentadiene, particularly the content of cis-1,4, trans-1,4, and 1,2 units, is highly dependent on the catalyst system employed. This guide provides a comparative analysis of different catalyst systems, presenting their performance based on experimental data, detailing experimental protocols, and illustrating key concepts through diagrams.
Catalyst Performance Comparison
The choice of catalyst significantly influences the yield, stereoselectivity, and molecular weight of the resulting polymer. Ziegler-Natta, lanthanide, and metallocene catalysts are among the most studied systems for this purpose.
Ziegler-Natta Catalysts
Ziegler-Natta catalysts, typically comprising a transition metal compound and an organoaluminum cocatalyst, are widely used for olefin polymerization.[1][2][3] For pentadiene polymerization, cobalt, titanium, and neodymium-based systems are common.
-
Cobalt-based systems , when combined with an aluminum alkyl chloride, tend to produce isotactic cis-1,4-polypentadiene.[4]
-
Titanium-based systems , used with an aluminum trialkyl, can yield syndiotactic cis-1,4-polypentadiene.[4] The CpTiCl₃-MAO system, for example, has been shown to be active for the polymerization of various 1,3-dienes.[5]
-
Neodymium-based systems are particularly effective, producing polymers with high cis-1,4 content (often exceeding 95%) and offering good control over molecular weight.[5][6][7] These catalysts can be either homogeneous or heterogeneous.[5][8]
Lanthanide-Based Catalysts
Catalysts based on lanthanide metals, especially neodymium (Nd), are renowned for their high activity and stereospecificity in diene polymerization.[6] They can produce polymers with a very high cis-1,4-unit content and a broad range of molecular weights.[5] A common system involves a lanthanide salt (e.g., neodymium versatate), an alkylaluminum compound, and a halogen source.[9][10]
Metallocene Catalysts
Metallocene catalysts are homogeneous catalysts typically based on Group 4 metals like titanium (Ti), zirconium (Zr), or hafnium (Hf), complexed with cyclopentadienyl ligands and activated by a cocatalyst like methylaluminoxane (MAO).[1][11][12] These single-site catalysts can produce polymers with narrow molecular weight distributions.[12][13] For instance, the rac-EBIZrCl₂ (isospecific) and Ph₂C(Cp)(Flu)ZrCl₂ (syndiospecific) catalysts have been used for the polymerization of higher olefins.[14]
Data Presentation
The following tables summarize the performance of various catalyst systems under different experimental conditions.
Table 1: Comparison of Neodymium and Cobalt-Based Catalysts
| Catalyst System | Monomer | Temp. (°C) | cis-1,4 Content (%) | Tacticity | Ref. |
| AlEt₂Cl/Nd(OCOC₇H₁₅)₃/AlⁱBu₃ | (E)-1,3-Pentadiene | 22 | >95 | Isotactic | [15] |
| CoCl₂(PᵗBuMe₂)₂/MAO | (E)-1,3-Pentadiene | 22 | >95 | Syndiotactic | [15] |
| NdCl₃·2THF/Et₃Al | Butadiene | N/A | 97 | N/A | [5] |
| NdCl₃·2THF/Et₃Al | Isoprene | N/A | 95 | N/A | [5] |
Table 2: Performance of Neodymium-Based Ziegler-Natta Catalysts for Diene Polymerization
| Catalyst System | Monomer | Yield (%) | cis-1,4 Content (%) | Mw/Mn (PDI) | Ref. |
| Nd(CF₃SO₃)₃·3TOP/Al(i-Bu)₃ | Butadiene | 88.2 | 98.8 | 1.32 | [13] |
| Nd versatate/DIBAH/Me₂SiCl₂ | Butadiene | High | >90 | >3.0 (can be <2.0 with CCTP) | [9] |
| Nd versatate/DIBAL-H/t-BuCl | Butadiene | High | 98-99 | 3.1 - 5.1 | [10] |
Experimental Protocols
General Polymerization Procedure (Neodymium-Based Catalyst)
This protocol is a representative example for the polymerization of a diene monomer using a ternary neodymium-based Ziegler-Natta catalyst.
-
Reactor Preparation : A glass reactor is thoroughly dried and purged with dry nitrogen to ensure an inert atmosphere.
-
Solvent and Monomer Addition : An appropriate amount of a dry, inert solvent (e.g., hexane or toluene) is introduced into the reactor, followed by the purified diene monomer (e.g., this compound).
-
Catalyst Preparation (In Situ) :
-
The cocatalyst, typically an alkylaluminum compound such as diisobutylaluminum hydride (DIBAH) or triisobutylaluminum (TIBA), is added to the reactor.[9][16]
-
The neodymium source, such as neodymium(III) versatate (NdV₃), is then introduced.
-
Finally, a halogen source, like dimethyldichlorosilane (Me₂SiCl₂) or tert-butyl chloride, is added to activate the catalyst.[9][10] The components are often aged for a specific time to allow for the formation of the active catalytic species.
-
-
Polymerization : The reaction mixture is maintained at a constant temperature (e.g., 20-50°C) with stirring for a predetermined duration (e.g., 2 hours).[13]
-
Termination and Product Isolation :
-
The polymerization is quenched by adding an alcohol (e.g., ethanol or methanol) containing an antioxidant (e.g., 2,6-di-tert-butyl-p-cresol).[13]
-
The polymer is precipitated by pouring the reaction mixture into a large volume of the alcohol.
-
The precipitated polymer is collected, washed repeatedly, and dried under vacuum to a constant weight.[13]
-
-
Characterization : The resulting polymer is characterized to determine its microstructure (FTIR, NMR), molecular weight, and molecular weight distribution (Size Exclusion Chromatography - SEC/GPC).[8][10]
Visualizations
Experimental Workflow for Polymerization
Caption: General experimental workflow for this compound polymerization.
Catalyst Classification for Diene Polymerization
Caption: Classification of common catalysts for diene polymerization.
Proposed Polymerization Mechanism
The polymerization of dienes with Ziegler-Natta and related catalysts is generally believed to proceed via a coordination-insertion mechanism. The π-allyl insertion mechanism is a widely accepted model.[17]
-
Monomer Coordination : The diene monomer coordinates to a vacant site on the active metal center.
-
Insertion : The coordinated monomer then inserts into the metal-allyl bond of the growing polymer chain.
-
Isomerization : The terminal allyl group can isomerize between anti and syn configurations, which influences the stereochemistry of the next insertion and thus the final polymer microstructure. The rate of insertion relative to the rate of isomerization is a key factor determining the cis/trans content.[17]
Caption: Simplified schematic of the coordination-insertion mechanism.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ac1.hhu.de [ac1.hhu.de]
- 12. youtube.com [youtube.com]
- 13. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethylene-alt-α-Olefin Copolymers by Hydrogenation of Highly Stereoregular cis-1,4 Polydienes: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Polymerization of cis-1,3-Pentadiene and Isoprene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization behavior of cis-1,3-pentadiene and isoprene, two isomeric C5 dienes that, despite their structural similarity, exhibit distinct characteristics in polymerization reactions. Understanding these differences is crucial for the rational design and synthesis of polydienes with tailored properties for a range of applications, from specialty elastomers to advanced materials in drug delivery. This document summarizes key performance data, details experimental methodologies, and visualizes relevant chemical processes.
Monomer Structure and Reactivity Overview
Isoprene (2-methyl-1,3-butadiene) and this compound (piperylene) are constitutional isomers. The primary structural difference is the location of the methyl group: on the second carbon of the butadiene backbone for isoprene and on the fifth carbon (as part of a terminal methyl group) for this compound. This seemingly subtle difference significantly influences monomer reactivity, the microstructure of the resulting polymers, and their macroscopic properties.
In general, both monomers can be polymerized via various mechanisms, including anionic, cationic, and coordination polymerization using Ziegler-Natta or metallocene catalysts. The choice of polymerization technique dictates the level of control over the polymer's microstructure, molecular weight, and molecular weight distribution.
Comparative Data on Homopolymerization
The following tables summarize key quantitative data from the literature on the homopolymerization of isoprene and this compound under different catalytic systems.
Anionic Polymerization
Anionic polymerization, often initiated by organolithium compounds, is known for its "living" nature, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Table 1: Anionic Polymerization of Isoprene and this compound
| Monomer | Initiator/Solvent | Temperature (°C) | Predominant Microstructure | Mn ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) |
| Isoprene | n-BuLi / Cyclohexane | 50 | High cis-1,4 (~90-93%) | Controllable | < 1.1 | -64[1] |
| Isoprene | n-BuLi / THF | -78 | High 3,4- and 1,2- | Controllable | < 1.1 | 16[1] |
| (E)-1,3-Pentadiene | n-BuLi / Toluene | N/A | 1,4- and 1,2-addition | Predicted | ≤ 1.15 | N/A |
| (Z)-1,3-Pentadiene | n-BuLi / Toluene | N/A | 1,4- and 1,2-addition | N/A | 1.55 | N/A |
| (Z)-1,3-Pentadiene | n-BuLi / Toluene/THF | N/A | 1,4- and 1,2-addition | N/A | 1.16 | N/A |
Note: Data for pentadiene isomers are presented as available. Direct comparison of the pure cis-isomer under identical conditions to isoprene is limited in the literature. The reactivity of the trans-(E) and cis-(Z) isomers of 1,3-pentadiene can differ significantly.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on transition metals like titanium, neodymium, or cobalt, are renowned for their ability to produce highly stereoregular polymers.
Table 2: Ziegler-Natta Polymerization of Isoprene and (E)-1,3-Pentadiene
| Monomer | Catalyst System | Predominant Microstructure | Mn ( kg/mol ) | Đ (Mw/Mn) | Tg (°C) |
| Isoprene | TiCl₄ / Al(i-Bu)₃ | High cis-1,4 (>95%)[1] | High | Broad (>2) | -64[1] |
| Isoprene | Nd(OCOC₇H₁₅)₃ / AlEt₂Cl / Al(i-Bu)₃ | High cis-1,4 (98%)[2] | 1700[1] | 1.8 | -64[1] |
| Isoprene | CoCl₂(PⁿPrPh₂)₂ / MAO | Alternating cis-1,4-alt-3,4[1] | 130 | 1.9 | -17[1] |
| Isoprene | FeCl₂(bipy)₂ / MAO | 3,4-syndiotactic (79%)[1] | 1700[1] | 1.7 | 16[1] |
| (E)-1,3-Pentadiene | Nd(OCOC₇H₁₅)₃ / AlEt₂Cl / Al(i-Bu)₃ | cis-1,4 isotactic | N/A | N/A | N/A |
| (E)-1,3-Pentadiene | CoCl₂(PᵗBu₂Me)₂ / MAO | cis-1,4 syndiotactic | N/A | N/A | N/A |
Note: Direct comparative data for this compound under identical Ziegler-Natta conditions is scarce in the provided results. The data for (E)-1,3-pentadiene is included to illustrate the stereocontrol achievable.
Experimental Protocols
General Protocol for Anionic Polymerization of Dienes
This protocol outlines the key steps for a typical living anionic polymerization of isoprene or this compound using high-vacuum techniques to ensure the exclusion of impurities that can terminate the "living" chains.[3]
1. Glassware Preparation:
- All glassware (reactor, monomer/solvent ampoules, etc.) is thoroughly cleaned.
- The glassware is flame-dried under high vacuum to remove any adsorbed water and then cooled under an inert atmosphere (e.g., argon or nitrogen).
2. Reagent Purification:
- Solvent (e.g., cyclohexane, THF): Typically purified by stirring over a drying agent (e.g., CaH₂) followed by distillation onto a sodium-potassium alloy or a similar potent scavenging agent. The purified solvent is then distilled directly into the reaction vessel.
- Monomer (isoprene or this compound): Dried over CaH₂ and then distilled. For ultimate purity, it can be further treated with a low concentration of a "living" oligomer (e.g., oligo(styryl)lithium) until a faint color persists, and then distilled into a calibrated ampoule.
3. Polymerization:
- The purified solvent is transferred to the reactor under vacuum or positive inert gas pressure.
- The reactor is brought to the desired polymerization temperature (e.g., 50 °C for high cis-1,4 content in non-polar solvents, or -78 °C for high vinyl content in polar solvents).
- A precise amount of the purified monomer is distilled into the reactor.
- The polymerization is initiated by adding a calculated amount of a purified initiator (e.g., sec-butyllithium in cyclohexane) via a gas-tight syringe or a break-seal ampoule. The solution typically develops a characteristic color (e.g., yellow to orange) indicating the presence of the living polydienyl anions.
- The reaction is allowed to proceed with stirring until the monomer is completely consumed.
4. Termination and Polymer Isolation:
- The "living" polymer chains are terminated by the addition of a protic substance, such as degassed methanol. The disappearance of the color of the anionic chain ends signals the completion of termination.[3]
- The polymer is isolated by precipitating the polymer solution into a large volume of a non-solvent (e.g., methanol).
- The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
General Protocol for Ziegler-Natta Polymerization of Dienes
This protocol provides a general outline for the polymerization of isoprene or this compound using a Ziegler-Natta catalyst system.
1. Catalyst Preparation (Example: Neodymium-based system):
- All manipulations are carried out under an inert atmosphere using Schlenk line techniques or in a glovebox.
- The catalyst components (e.g., neodymium versatate, an aluminum alkyl like triisobutylaluminum (TIBA), and a chlorine source like diethylaluminum chloride (DEAC)) are dissolved in a dry, oxygen-free solvent (e.g., toluene or hexane).
- The components are typically mixed in a specific order and aged for a certain period at a defined temperature to form the active catalytic species.
2. Polymerization:
- A polymerization reactor is thoroughly dried and purged with an inert gas.
- The purified solvent is transferred to the reactor, followed by the desired amount of purified monomer.
- The reactor contents are brought to the polymerization temperature.
- The pre-formed catalyst solution is then injected into the reactor to initiate polymerization.
- The reaction is allowed to proceed for a predetermined time, often with monitoring of the temperature and pressure.
3. Termination and Polymer Isolation:
- The polymerization is terminated by adding a deactivator, such as an alcohol (e.g., methanol or isopropanol), which may also contain an antioxidant.
- The polymer solution is then washed (e.g., with acidic water and then pure water) to remove catalyst residues.
- The polymer is isolated by precipitation in a non-solvent or by steam stripping to remove the solvent and unreacted monomer.
- The resulting polymer is dried in a vacuum oven.
Visualizations of Key Concepts
Anionic Polymerization Workflow
References
Unveiling the Molecular Architecture of cis-1,3-Pentadiene: A Comparative Analysis of Theoretical and Experimental Bond Lengths
For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. This guide provides a comparative analysis of the theoretical and experimentally-derived bond lengths of cis-1,3-pentadiene, a fundamental building block in organic chemistry. By juxtaposing computational predictions with experimental data, we aim to offer a comprehensive resource for understanding the structural nuances of this conjugated diene.
Executive Summary
Data Presentation: A Comparative Table
The following table summarizes the available experimental rotational constants and theoretical bond lengths for this compound. The theoretical values are derived from an ab initio study focused on the[1][2]-sigmatropic hydrogen transfer in this compound, which includes the optimized ground-state geometry.
| Parameter | Experimental Value | Theoretical Value (Ab Initio) |
| Rotational Constants | ||
| A (MHz) | 15700 ± 100 | - |
| B (MHz) | 2659.17 ± 0.02 | - |
| C (MHz) | 2306.12 ± 0.01 | - |
| Bond Lengths (Å) | ||
| C1=C2 | - | 1.336 |
| C2-C3 | - | 1.458 |
| C3=C4 | - | 1.346 |
| C4-C5 | - | 1.505 |
| C1-H (avg.) | - | 1.082 |
| C2-H | - | 1.086 |
| C3-H | - | 1.089 |
| C4-H | - | 1.088 |
| C5-H (avg.) | - | 1.092 |
Note: Experimental bond lengths have not been explicitly reported in the reviewed literature. The provided experimental data consists of rotational constants determined from microwave spectroscopy.
Methodologies: Bridging Theory and Experiment
The determination of molecular structure is a synergistic process that often relies on both experimental measurements and theoretical calculations.
Experimental Protocol: Microwave Spectroscopy
The experimental rotational constants for this compound were determined by Hsu and Flygare (1970) using microwave spectroscopy.[3] This technique involves passing microwave radiation through a gaseous sample of the molecule. The molecules absorb energy at specific frequencies corresponding to transitions between different rotational energy levels.
The experimental workflow for determining rotational constants from a microwave spectrum typically involves the following steps:
-
Sample Preparation: A pure sample of this compound is introduced into the gas phase at low pressure within the spectrometer.
-
Data Acquisition: The sample is irradiated with microwaves of varying frequencies, and the absorption of radiation is measured. This results in a spectrum of absorption lines.
-
Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions (defined by changes in the rotational quantum number, J). This is often the most challenging step and may require initial predictions from theoretical calculations.
-
Data Fitting: The frequencies of the assigned transitions are fitted to a Hamiltonian model for a rotating molecule. For an asymmetric top molecule like this compound, this fitting process yields the three principal rotational constants (A, B, and C).
These rotational constants are inversely proportional to the moments of inertia of the molecule, which are in turn dependent on the bond lengths and angles. To derive a complete molecular structure (i.e., all bond lengths and angles) from the rotational constants, it is typically necessary to measure the spectra of multiple isotopically substituted versions of the molecule. This information was not available in the reviewed literature for this compound.
Theoretical Protocol: Ab Initio Calculation
The theoretical bond lengths presented in this guide are based on an ab initio study of the transition structure of the[1][2]-sigmatropic hydrogen transfer in this compound by Hess and Schaad.[1] Ab initio (from first principles) methods use quantum mechanics to calculate the electronic structure and geometry of a molecule without relying on experimental parameters.
A typical workflow for a geometry optimization using ab initio methods includes:
-
Initial Geometry: An approximate initial structure of the molecule is defined.
-
Choice of Method and Basis Set: A specific ab initio method (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) and a basis set (a set of mathematical functions used to describe the atomic orbitals) are selected. The choice of method and basis set determines the accuracy and computational cost of the calculation.
-
Energy Calculation: The Schrödinger equation is solved for the given molecular geometry to determine the electronic energy.
-
Gradient Calculation: The forces (gradients) on each atom are calculated. These forces indicate the direction in which the atoms should move to lower the overall energy.
-
Geometry Update: The atomic coordinates are adjusted based on the calculated forces.
-
Iteration: Steps 3-5 are repeated until the forces on all atoms are close to zero, indicating that an energy minimum (the optimized geometry) has been reached.
The final output of this iterative process is a set of Cartesian coordinates for each atom, from which the bond lengths, angles, and dihedral angles can be calculated.
Visualizing the Workflow
The following diagram illustrates the relationship between experimental and theoretical approaches to determining molecular structure.
Caption: Workflow for comparing theoretical and experimental molecular structures.
References
Comparative Immunological Cross-Reactivity of Cis-1,3-Pentadiene and Other Dienes: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the expected immunological cross-reactivity between cis-1,3-pentadiene and other structurally related dienes. Designed for researchers, scientists, and drug development professionals, this document outlines the principles of hapten immunogenicity and presents a framework for assessing cross-reactivity, supported by hypothetical experimental data and detailed protocols.
Introduction
This compound, a small unsaturated hydrocarbon, is not immunogenic on its own. However, when conjugated to a larger carrier protein, it can act as a hapten, eliciting a specific antibody response.[1][2] Understanding the cross-reactivity of these antibodies with other structurally similar dienes is crucial for the development of specific immunoassays and for assessing potential off-target immunological effects in drug development and environmental health. This guide explores the anticipated cross-reactivity profile of antibodies raised against a this compound-protein conjugate with trans-1,3-pentadiene, isoprene, 1,3-butadiene, and cyclopentadiene.
Principles of Hapten Immunogenicity and Antibody Cross-Reactivity
Small molecules, or haptens, must be covalently coupled to a larger carrier molecule, typically a protein, to induce an immune response.[1][3] The resulting antibodies can then recognize and bind to the hapten. The specificity of this recognition is highly dependent on the three-dimensional structure of the hapten.[4][5]
Antibody cross-reactivity occurs when an antibody raised against one hapten binds to a different, but structurally similar, hapten.[6] The degree of cross-reactivity is generally proportional to the structural similarity between the immunizing hapten and the cross-reacting molecule.[7] Minor changes in stereochemistry (e.g., cis vs. trans isomers), the presence and location of substituents (e.g., methyl groups), and the overall shape (e.g., linear vs. cyclic) can significantly impact antibody binding and, therefore, the extent of cross-reactivity.[4]
Structural Comparison of Dienes
The structural similarity of various dienes to this compound is a key determinant of their potential immunological cross-reactivity. The following table summarizes the key structural differences.
| Diene | Structure | Key Structural Differences from this compound | Expected Cross-Reactivity with Anti-Cis-1,3-Pentadiene Antibodies |
| This compound | CH3-CH=CH-CH=CH2 (cis) | - | 100% (Homologous Antigen) |
| Trans-1,3-Pentadiene | CH3-CH=CH-CH=CH2 (trans) | Stereoisomer (different spatial arrangement of the methyl group relative to the double bond) | Moderate to High |
| Isoprene | CH2=C(CH3)-CH=CH2 | Positional isomer (methyl group on the C2 carbon) | Moderate |
| 1,3-Butadiene | CH2=CH-CH=CH2 | Lacks the methyl group | Low to Moderate |
| Cyclopentadiene | C5H6 (cyclic) | Cyclic structure, constrained conformation | Low |
Hypothetical Cross-Reactivity Data
The following table presents hypothetical quantitative data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to measure the cross-reactivity of antibodies raised against a this compound-Bovine Serum Albumin (BSA) conjugate.
| Competing Diene-BSA Conjugate | IC50 (µg/mL) | % Cross-Reactivity* |
| This compound-BSA | 0.5 | 100 |
| Trans-1,3-Pentadiene-BSA | 2.5 | 20 |
| Isoprene-BSA | 10.0 | 5 |
| 1,3-Butadiene-BSA | 50.0 | 1 |
| Cyclopentadiene-BSA | >100.0 | <0.5 |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Diene) x 100
Note: These data are illustrative and intended to reflect the expected trends based on structural similarity. Actual experimental results may vary.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Preparation of Diene-Protein Conjugates
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl group) to the diene to enable conjugation to the carrier protein. This can be achieved through a multi-step synthesis. For example, a linker arm with a terminal carboxyl group could be attached to the diene.
-
Carrier Protein Activation: Activate the carboxyl groups on the carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) using a water-soluble carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation: React the derivatized diene with the activated carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for several hours or overnight at 4°C.
-
Purification: Remove unconjugated hapten and reagents by dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.[8]
Production of Anti-Cis-1,3-Pentadiene Antibodies
-
Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent boosts).
-
Booster Injections: Administer booster injections at regular intervals (e.g., every 2-4 weeks) to enhance the antibody response.
-
Titer Determination: Monitor the antibody titer in the serum using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Blocking: Block the unoccupied sites on the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Competitive Reaction: Prepare a series of dilutions of the competing diene-BSA conjugates (trans-1,3-pentadiene-BSA, isoprene-BSA, 1,3-butadiene-BSA, and cyclopentadiene-BSA) and the homologous this compound-BSA conjugate.
-
Incubate the diluted purified anti-cis-1,3-pentadiene antibody with an equal volume of each competing conjugate dilution for 1-2 hours at room temperature.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG).
-
Substrate Addition: After another washing step, add a suitable substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The concentration of the competing diene that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated relative to the homologous antigen (this compound).
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
- 1. Hapten - Wikipedia [en.wikipedia.org]
- 2. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Cis-1,3-Pentadiene-Based Polymers Versus Key Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of polymer science, the quest for materials with optimized performance characteristics is perpetual. This guide provides an objective comparison of cis-1,3-pentadiene-based polymers against prevalent alternatives such as polybutadiene, polyisoprene, styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR). By presenting available experimental data on mechanical properties, thermal stability, and chemical resistance, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed material selection.
Data Presentation: A Comparative Overview
The following tables summarize key performance indicators for this compound-based polymers and their alternatives.
Disclaimer: The data presented below is compiled from various sources. Direct comparison may not be entirely representative as experimental conditions, such as the specific catalyst system, molecular weight, and testing parameters, can vary between studies.
Mechanical Properties
The mechanical behavior of an elastomer is fundamental to its application, dictating its strength, elasticity, and durability.
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| Poly(this compound) | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| High cis-1,4-Polybutadiene | ~15 - 20 | ~400 - 500 | ~1.5 - 2.5 |
| cis-1,4-Polyisoprene (Natural Rubber) | ~20 - 30 | ~700 - 900 | ~1.0 - 2.0 |
| Styrene-Butadiene Rubber (SBR) | ~15 - 25 | ~400 - 600 | ~1.5 - 3.0 |
| Nitrile Butadiene Rubber (NBR) | ~10 - 25 | ~300 - 600 | ~2.0 - 5.0 |
Thermal Properties
Thermal stability is a critical factor in applications involving elevated temperatures, influencing the material's service life and processing conditions.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) (in N2) |
| Poly(this compound) (cationically polymerized) | ~81 - 91 (Softening Point) | Data not available in comparative studies |
| High cis-1,4-Polybutadiene | ~ -105 to -95[1] | ~407[2] |
| cis-1,4-Polyisoprene (Natural Rubber) | ~ -70 | ~350 - 400 |
| Styrene-Butadiene Rubber (SBR) | ~ -60 to -50 | ~374[2] |
| Nitrile Butadiene Rubber (NBR) | ~ -50 to -20 | ~360[2] |
Chemical Resistance
The ability of a polymer to withstand chemical environments is crucial for its longevity and performance in various applications, including drug delivery systems and laboratory equipment. Specific quantitative data for poly(this compound) is limited in the reviewed literature. The following is a general comparison based on typical elastomer behavior.
| Polymer | Resistance to Aliphatic Hydrocarbons | Resistance to Aromatic Hydrocarbons | Resistance to Ketones | Resistance to Dilute Acids & Bases |
| Poly(this compound) | Data not available | Data not available | Data not available | Data not available |
| High cis-1,4-Polybutadiene | Good | Poor | Poor | Good |
| cis-1,4-Polyisoprene (Natural Rubber) | Poor | Poor | Poor | Good |
| Styrene-Butadiene Rubber (SBR) | Poor | Poor | Poor | Good |
| Nitrile Butadiene Rubber (NBR) | Excellent | Fair | Poor | Good |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison of these polymers.
Tensile Properties Testing (ASTM D412)
Tensile properties of elastomers are determined according to ASTM D412, which outlines the procedures for evaluating the tensile (tension) properties of vulcanized thermoset rubbers and thermoplastic elastomers.[3][4][5]
-
Specimen Preparation: Test specimens are typically die-cut into a dumbbell shape from a molded sheet. The most common specimen is the Type C dumbbell.[3] The thickness of the specimen is measured at three points within the gauge length, and the median value is used for cross-sectional area calculation.[4]
-
Test Procedure: The test is conducted using a universal testing machine (tensile tester) equipped with grips to hold the specimen. The specimen is pulled at a constant rate of 500 ± 50 mm/min until it ruptures.[4]
-
Data Acquisition: During the test, the force required to stretch the specimen and the corresponding elongation are continuously recorded. Key parameters calculated from the stress-strain curve include tensile strength (the maximum stress before rupture), elongation at break (the strain at rupture), and modulus (the stress at a specific elongation, e.g., 100%).[3]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to determine the thermal stability and composition of polymers by measuring the change in mass as a function of temperature.
-
Instrumentation: A TGA instrument consists of a high-precision balance, a furnace, and a system for controlling the atmosphere.
-
Test Procedure: A small sample of the polymer (typically 5-10 mg) is placed in a sample pan. The furnace heats the sample at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere, typically nitrogen (for inert conditions) or air (for oxidative conditions).
-
Data Acquisition: The instrument records the sample's weight as a function of temperature. The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or volatilization of components. The derivative of the TGA curve (DTG) shows the rate of weight loss, highlighting the temperatures of maximum decomposition.
Chemical Resistance Testing (ISO 175)
The resistance of polymers to liquid chemicals is determined by immersing test specimens in the chemical and measuring the changes in their properties over time, according to ISO 175.[6]
-
Specimen Preparation: Standard test specimens of the polymer are prepared with defined dimensions.
-
Test Procedure: The specimens are completely immersed in the test liquid in a closed container and kept at a specified temperature for a defined period.
-
Evaluation: After immersion, the specimens are removed, cleaned, and their properties are evaluated. The changes in mass, dimensions, appearance, and mechanical properties (such as tensile strength) are determined and compared to the properties of unexposed control specimens.
Visualizing Polymer Characterization and Influencing Factors
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for Elastomer Performance Characterization.
Caption: Key Factors Influencing Elastomer Performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic polymerization of 1,3‐pentadiene I. infrared, 1H‐NMR and 13C‐NMR investigations on the microstructure of poly(1,3‐pentadiene) synthesized with cationic catalysts | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structural characterization of highly cis-1,4-polybutadiene: A comparing study in swollen and solid state using NMR technique | Semantic Scholar [semanticscholar.org]
A Comparative Kinetic Analysis of cis- and trans-1,3-Pentadiene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of cis- and trans-1,3-pentadiene, supported by experimental data. The differential reactivity of these geometric isomers is critical in various chemical syntheses, including polymerization and cycloaddition reactions.
I. Diels-Alder Reactions: A Study in Steric Hindrance
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, shows a marked difference in reactivity between the two isomers. This disparity is primarily attributed to the steric hindrance encountered when adopting the necessary s-cis conformation for the reaction to proceed.
trans-1,3-Pentadiene reacts more readily in Diels-Alder reactions than its cis-isomer.[1][2] Both isomers are more stable in the s-trans conformation.[1] To participate in a Diels-Alder reaction, they must rotate around the central single bond to assume the s-cis conformation.[1] For cis-1,3-pentadiene, this rotation leads to significant steric hindrance between a hydrogen atom on one carbon and the methyl group on another.[1] This steric clash makes the s-cis conformation of the cis-isomer less stable and more difficult to attain, thus reducing its reactivity in Diels-Alder reactions.[1]
This difference in reactivity is so pronounced that it can be exploited for separating the isomers. For instance, trans-1,3-pentadiene reacts readily with maleic anhydride, while the cis-isomer does not, providing an effective method for separation.[2]
References
A Comparative Guide to cis-1,3-Pentadiene: Properties and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-1,3-pentadiene with its common alternatives, focusing on its chemical properties and performance in key applications. The information is intended to assist researchers in making informed decisions for their synthetic and developmental endeavors. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key reactions are provided.
Physicochemical Properties: A Comparative Overview
This compound, a conjugated diene, shares some fundamental properties with its isomers and other common dienes. However, subtle differences in their structure lead to variations in their physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and its relevant alternatives.
| Property | This compound | trans-1,3-Pentadiene | Isoprene (2-methyl-1,3-butadiene) | 1,3-Butadiene |
| Molecular Formula | C₅H₈ | C₅H₈ | C₅H₈ | C₄H₆ |
| Molecular Weight ( g/mol ) | 68.12 | 68.12 | 68.12 | 54.09 |
| Boiling Point (°C) | 44 | 42 | 34 | -4.4 |
| Melting Point (°C) | -141 | -87.5 | -146 | -108.9 |
| Density (g/mL) | 0.691 | 0.677 | 0.681 | 0.621 |
| Refractive Index | 1.436 | 1.430 | 1.421 | 1.429 |
Applications in Organic Synthesis: A Focus on Cycloaddition and Polymerization
This compound is a versatile monomer in organic synthesis, primarily utilized in Diels-Alder reactions and polymerization. Its performance in these applications is often compared to its isomers and other conjugated dienes.
Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The conformation of the diene plays a crucial role in the reaction kinetics. For the reaction to occur, the diene must adopt an s-cis conformation.
Logical Relationship of Diene Conformation and Reactivity in Diels-Alder Reactions
Caption: Steric hindrance in the s-cis conformation of this compound reduces its Diels-Alder reactivity.
This compound is generally less reactive in Diels-Alder reactions compared to its trans isomer. This is attributed to the steric hindrance between the terminal methyl group and the hydrogen on the other end of the diene system when it adopts the required s-cis conformation. This steric clash raises the energy of the s-cis conformer, reducing its equilibrium concentration and thus slowing down the reaction rate.[1][2][3]
Comparative Reactivity in Diels-Alder Reactions
| Diene | Dienophile | Relative Rate | Reference |
| Cyclopentadiene | Maleic Anhydride | Very Fast | [4][5] |
| trans-1,3-Pentadiene | Maleic Anhydride | Moderate | [3] |
| This compound | Maleic Anhydride | Slow | [1][2][3] |
| Isoprene | Maleic Anhydride | Moderate | [6] |
| 1,3-Butadiene | Maleic Anhydride | Moderate | [7] |
Polymerization
This compound can be polymerized using various catalytic systems, such as Ziegler-Natta catalysts, to produce polymers with different microstructures, including cis-1,4, trans-1,4, and 1,2-enchainments.[8] The microstructure of the resulting polymer significantly influences its physical properties, such as its glass transition temperature (Tg) and mechanical strength.
Experimental Workflow for Ziegler-Natta Polymerization
Caption: A typical workflow for the polymerization of this compound using a Ziegler-Natta catalyst.
The properties of poly(this compound) can be compared to those of other polydienes. For instance, the glass transition temperature (Tg) is a key parameter for elastomers.
Comparative Polymer Properties
| Polymer | Monomer | Predominant Microstructure | Glass Transition Temperature (Tg) (°C) | Reference |
| Poly(this compound) | This compound | Varies with catalyst (cis-1,4, trans-1,4, 1,2) | Varies | [8] |
| Polyisoprene (Natural Rubber) | Isoprene | cis-1,4 | -64 | [9] |
| Polyisoprene (Gutta-Percha) | Isoprene | trans-1,4 | -58 | [9] |
| Polybutadiene (high cis) | 1,3-Butadiene | cis-1,4 | -102 | [10] |
| Polybutadiene (high trans) | 1,3-Butadiene | trans-1,4 | -83 | [10] |
Experimental Protocols
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
This protocol serves as a general example of a Diels-Alder reaction. The reaction with this compound would proceed much slower and may require elevated temperatures.
Materials:
-
Maleic anhydride (2.0 g)
-
Ethyl acetate (8 mL)
-
Hexane (8 mL)
-
Freshly cracked cyclopentadiene (2 mL)
-
50-mL Erlenmeyer flask
-
Ice bath
-
Hot plate
-
Vacuum filtration apparatus
Procedure:
-
Dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate in a 50-mL Erlenmeyer flask by gently warming on a hot plate.[1]
-
Add 8 mL of hexane to the solution and then cool the flask in an ice bath.[1]
-
To the cooled solution, add 2 mL of freshly cracked cyclopentadiene and swirl the mixture.[1]
-
Allow the product to crystallize. The reaction is exothermic.
-
Once crystallization appears complete, gently heat the mixture on a hot plate to redissolve the product.[1]
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Collect the product by vacuum filtration, wash with a small amount of cold hexane, and air dry.
-
Determine the yield and melting point of the product.
General Procedure for Ziegler-Natta Polymerization of Dienes
This protocol provides a general framework for the polymerization of conjugated dienes using a Ziegler-Natta catalyst. Specific conditions such as catalyst composition, solvent, temperature, and reaction time will need to be optimized for this compound.
Materials:
-
Transition metal halide (e.g., TiCl₄)
-
Organoaluminum cocatalyst (e.g., Triethylaluminum, Al(C₂H₅)₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or heptane)
-
Purified monomer (e.g., this compound)
-
Schlenk line or glovebox for inert atmosphere
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Catalyst Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the transition metal halide in the anhydrous solvent in the reaction vessel.
-
Slowly add the organoaluminum cocatalyst to the solution at a controlled temperature. The catalyst is typically aged for a specific period before use.[11]
-
-
Polymerization:
-
Introduce the purified monomer into the reaction vessel containing the activated catalyst.[12]
-
Maintain the desired reaction temperature and pressure. The polymerization is often exothermic and may require cooling.
-
Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a quenching agent, such as methanol or acidified methanol.[13]
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration.
-
Wash the polymer repeatedly with the non-solvent to remove catalyst residues.
-
Dry the polymer under vacuum to a constant weight.[13]
-
-
Characterization:
-
Determine the polymer's molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Analyze the microstructure (e.g., cis/trans content) using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).[9]
-
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. organic chemistry - Relative rates of two acyclic dienes in the Diels-Alder reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. homework.study.com [homework.study.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. "Kinetics of a diels-alder reaction of maleic anhydride and isoprene in" by Evgeni M. Glebov, Larisa G. Krishtopa et al. [digitalcommons.njit.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of cis-1,3-Pentadiene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of cis-1,3-Pentadiene, a highly flammable and hazardous chemical. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] It is crucial to eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, as this compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[1][4][5] Use only non-sparking tools and explosion-proof equipment when handling this substance.[1][3][4]
Step-by-Step Disposal Procedure
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and closed container.[1][6] The container should be compatible with the chemical; glass bottles are suitable for small quantities (<5 gallons), while metal cans are recommended for larger volumes.[7]
-
Do not mix this compound waste with other waste streams, especially incompatible materials like oxidizers.[8]
-
Aqueous waste should be collected separately from organic solvent waste.[6]
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3]
-
The storage area should be away from heat and ignition sources.[1] Flammable liquid waste is best stored in a fire-rated cabinet.[8]
-
Ensure the container is tightly sealed to prevent the escape of vapors.[1][3]
-
-
Disposal Method:
-
Disposal of Contaminated Materials:
-
Packaging: Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and treated as hazardous waste.[6][9] After rinsing, the container can be punctured to render it unusable and then disposed of in a sanitary landfill or recycled/reconditioned.[1] Combustible packaging materials may be incinerated.[1]
-
Absorbent Materials: In case of a spill, contain the liquid and absorb it with an inert material such as sand, earth, or vermiculite.[2][10] The contaminated absorbent material should be collected in a suitable, closed container for disposal as hazardous waste.[11]
-
Quantitative Data for this compound
The following table summarizes key quantitative data related to the safe handling and disposal of 1,3-Pentadiene (the general classification for cis- and trans-isomers).
| Parameter | Value | Reference |
| UN Number | 3295 | [1] |
| RCRA Waste Number | U186 | [12] |
| EPA Reportable Quantity | 100 pounds | [12] |
| NFPA 704 Hazard Rating | Health: 2, Flammability: 4, Instability: 2 | [12] |
Experimental Protocols
Spill Clean-up Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3] Remove all ignition sources.[3][4]
-
Containment: Prevent further spread of the spill using non-combustible absorbent materials like sand or vermiculite.[2][10] Do not allow the spill to enter drains or waterways.[1][5]
-
Absorption: Absorb the spilled liquid with the inert material.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste.[3][4]
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Personal Protection: All personnel involved in the clean-up must wear appropriate PPE, including respiratory protection if vapors are present.[12]
Disposal Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. ICSC 1722 - 1,3-PENTADIENE [chemicalsafety.ilo.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. airgas.com [airgas.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Essential Guide to Personal Protective Equipment for Handling cis-1,3-Pentadiene
For researchers, scientists, and drug development professionals, ensuring safety during the handling of cis-1,3-Pentadiene is paramount. This guide provides immediate, essential safety protocols and logistical information, including detailed operational procedures and disposal plans, to foster a secure laboratory environment.
This compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1] It may also cause skin and eye irritation.[2][3] Adherence to proper personal protective equipment (PPE) protocols is critical to mitigate these risks.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense when working with this compound. This includes protection for the eyes, skin, and respiratory system.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is also recommended.[4] | Protects against splashes and vapors that can cause eye irritation.[5][6] |
| Skin Protection | Chemical-impermeable gloves that meet EU Directive 89/686/EEC and EN 374 standards.[1] Fire/flame resistant and impervious clothing is also required.[1] | Prevents skin contact which can cause irritation.[7] Specific breakthrough time data for various glove materials is not readily available; therefore, gloves should be inspected before each use and changed immediately if contaminated.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For spill response, a filter respirator for organic gases and vapors adapted to the airborne concentration of the substance is necessary.[7] | Protects against inhalation of vapors which can cause respiratory tract irritation, dizziness, or suffocation.[5][8] |
| Occupational Exposure Limits | No specific OSHA PEL (Permissible Exposure Limit) or ACGIH TLV (Threshold Limit Value) has been established for this compound.[1] | Due to the lack of established exposure limits, it is crucial to handle this chemical in a well-ventilated area and use respiratory protection when necessary to minimize exposure.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[8]
-
Inspect all PPE for integrity before use.[1]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[9]
-
Use only non-sparking tools and explosion-proof electrical equipment.[1][10]
2. Handling and Use:
-
Keep the container tightly closed when not in use.[9]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials, such as strong oxidants.[7]
-
The storage area should be fireproof and have ventilation along the floor as vapors are heavier than air.[7]
4. Disposal of this compound and Contaminated Materials:
-
Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][11]
-
Controlled incineration with flue gas scrubbing is a potential disposal method.[1]
-
Do not discharge into drains or the environment.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[9]
-
Contaminated clothing should be removed immediately and washed before reuse.[7][11]
Chemical Spill Emergency Workflow
In the event of a this compound spill, a clear and immediate response is crucial. The following diagram outlines the necessary steps to safely manage a spill.
Caption: Workflow for managing a this compound chemical spill.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. airgas.com [airgas.com]
- 3. CDC - 1,3-PENTADIENE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 4. This compound CAS#: 1574-41-0 [amp.chemicalbook.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. ICSC 1722 - 1,3-PENTADIENE [chemicalsafety.ilo.org]
- 7. research.arizona.edu [research.arizona.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
